2-Methyl-1-octene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDQPGLIKZGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196635 | |
| Record name | 2-Methyl-1-octene | |
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Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4588-18-5 | |
| Record name | 2-Methyl-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-octene | |
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| Record name | 2-Methyl-1-octene | |
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| Record name | 2-Methyl-1-octene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-1-OCTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8T4813JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-octene, a branched-chain alpha-olefin of interest in organic synthesis and polymer chemistry. The document details its physicochemical properties, supported by tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines two primary laboratory-scale synthetic routes—the Grignard reaction followed by dehydration and the Wittig reaction—complete with detailed experimental protocols. Visual workflows for these synthetic pathways are provided to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and the development of novel molecular entities.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid with a chemical formula of C₉H₁₈ and a molecular weight of 126.24 g/mol .[1] It is soluble in common organic solvents like alcohol and ether but insoluble in water. Key physical properties are summarized in the table below.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| Appearance | Colorless liquid/oil |
| Boiling Point | 144-145 °C |
| Melting Point | -77.68 °C |
| Density | ~0.74 g/cm³ |
| Refractive Index | ~1.4162 |
| Flash Point | 32 °C |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.67 | s | =CH₂ (vinylic) |
| ~1.99 | t | -CH₂- (allylic) |
| ~1.71 | s | -CH₃ (vinylic) |
| ~1.24-1.42 | m | -(CH₂)₄- |
| ~0.89 | t | -CH₃ (terminal) |
| Chemical Shift (δ) ppm | Assignment |
| ~146.5 | C= (quaternary) |
| ~109.5 | =CH₂ |
| ~38.5 | -CH₂- (allylic) |
| ~31.9 | -CH₂- |
| ~29.2 | -CH₂- |
| ~27.8 | -CH₂- |
| ~22.7 | -CH₃ (vinylic) |
| ~14.1 | -CH₃ (terminal) |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (vinylic) |
| ~2955, ~2925, ~2855 | Strong | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1465 | Medium | -CH₂- bend (scissoring) |
| ~885 | Strong | =CH₂ bend (out-of-plane) |
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | Low | [M-CH₃]⁺ |
| 83 | Moderate | [M-C₃H₇]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 56 | Base Peak | [C₄H₈]⁺ |
| 41 | High | [C₃H₅]⁺ |
Synthesis of this compound
Two common and effective laboratory methods for the synthesis of this compound are the Grignard reaction followed by dehydration, and the Wittig reaction.
Grignard Reaction and Dehydration
This two-step synthesis involves the reaction of 2-octanone with a methyl Grignard reagent to form the tertiary alcohol, 2-methyl-2-octanol, which is subsequently dehydrated to yield the desired alkene.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, the remaining methyl bromide solution is added at a rate to maintain a steady reflux.
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of methylmagnesium bromide.
-
Reaction with 2-Octanone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-octanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-octanol.
-
The crude 2-methyl-2-octanol is placed in a round-bottom flask suitable for distillation.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added to the alcohol.[2]
-
The mixture is heated, and the resulting alkene products are distilled off as they are formed.
-
The distillate is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation to yield pure this compound.[3]
Wittig Reaction
The Wittig reaction provides a highly regioselective method for the synthesis of alkenes.[4] In this case, heptanal is reacted with a phosphorus ylide, methylenetriphenylphosphorane, to directly form this compound.
-
Preparation of the Phosphonium Salt: In a round-bottom flask, triphenylphosphine (1.0 eq) is dissolved in a suitable solvent such as toluene. Methyl bromide (1.1 eq) is then added, and the mixture is stirred, typically with heating, until the formation of the solid methyltriphenylphosphonium bromide is complete. The salt is then filtered, washed with a non-polar solvent like hexane, and dried.
-
Formation of the Ylide: The dried phosphonium salt is suspended in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C. A strong base, such as n-butyllithium (1.0 eq), is added dropwise, resulting in the formation of the characteristic orange-red color of the ylide. The mixture is stirred at this temperature for about an hour.
-
Reaction with Heptanal: A solution of heptanal (0.9 eq) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified. This is often achieved by dissolving the crude mixture in a minimal amount of a non-polar solvent like hexane and filtering to remove the insoluble triphenylphosphine oxide. The filtrate is then concentrated, and the resulting liquid is purified by distillation to yield pure this compound.[5]
Applications and Safety
This compound serves as a valuable intermediate in organic synthesis and as a monomer in the production of specialty polymers. Its branched structure can impart unique properties to the resulting polymers.
Safety Information: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
In-Depth Technical Guide: 2-Methyl-1-octene (CAS 4588-18-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-octene (CAS 4588-18-5), a branched-chain alpha-olefin. The document details its chemical and physical properties, outlines key synthetic and analytical methodologies, and discusses its applications, particularly as an intermediate in organic synthesis and polymer chemistry. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for synthesis, purification, and analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified design constraints for enhanced readability and comprehension.
Introduction
This compound is an organic compound classified as a higher olefin and an alpha-olefin.[1] Its structure, featuring a double bond at the primary position and a methyl group on the second carbon, imparts distinct reactivity, making it a valuable building block in various chemical transformations.[2] This guide serves as a technical resource for professionals in research and development, offering in-depth information on its properties, synthesis, and analysis.
Chemical and Physical Properties
This compound is a colorless, flammable liquid.[3][4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4588-18-5 | [5][6][7][8] |
| Molecular Formula | C₉H₁₈ | [3][5][7][8] |
| Molecular Weight | 126.24 g/mol | [3][5][7] |
| Density | 0.733 - 0.74 g/cm³ | [3][6] |
| Boiling Point | 142.6 - 145 °C | [3][6][9] |
| Melting Point | -78 °C to -77.68°C | [3][9] |
| Flash Point | 26.9 - 32 °C | [3][6] |
| Refractive Index | 1.4162 - 1.4186 | [3][9] |
| Solubility | Soluble in alcohol and ether, insoluble in water. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most notably via the isomerization of other olefins or through olefination reactions.
Synthesis via Isomerization of Olefins
A common industrial method for the preparation of this compound is the isomerization of ethylene and 2-methyl-2-butene in the presence of a catalyst at high temperatures.[3] This process involves the rearrangement of the double bond to form the desired terminal alkene.[2]
Experimental Protocol: Catalytic Isomerization (General Procedure)
-
Reactants: Ethylene, 2-methyl-2-butene, suitable transition metal catalyst.
-
Apparatus: High-pressure reactor equipped with temperature and pressure controls.
-
Procedure:
-
The reactor is charged with 2-methyl-2-butene and the catalyst.
-
The reactor is sealed and purged with an inert gas.
-
Ethylene is introduced into the reactor to the desired pressure.
-
The mixture is heated to the target temperature and stirred for a specified reaction time.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reactor is cooled, and the product mixture is carefully depressurized.
-
The catalyst is separated by filtration, and the resulting liquid is purified by fractional distillation to isolate this compound.
-
References
- 1. homework.study.com [homework.study.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. Julia Olefination [organic-chemistry.org]
- 5. 2-METHYLOCT-1-ENE [chembk.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. chemsynthesis.com [chemsynthesis.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-octene
This document provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 4588-18-5), a valuable olefin compound in various industrial and research applications. This guide is intended for a technical audience and consolidates key data, experimental protocols, and reactivity information.
Molecular and Physical Properties
This compound is a colorless, flammable liquid.[1] It is an unsaturated hydrocarbon with one double bond, making it a reactive intermediate for organic synthesis.[1] Its fundamental properties are summarized below.
Core Identifiers and Molecular Data
| Property | Value | Reference |
| IUPAC Name | 2-methyloct-1-ene | [2] |
| Synonyms | 2-Methyloct-1-ene, 1-Octene, 2-methyl- | [2][3] |
| CAS Number | 4588-18-5 | [2][3] |
| Molecular Formula | C₉H₁₈ | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| SMILES | CCCCCCC(C)=C | [4] |
| InChIKey | FBEDQPGLIKZGIN-UHFFFAOYSA-N | [2][3] |
Physicochemical Data
The following table outlines the key experimentally determined and predicted physical properties of this compound.
| Property | Value | Conditions | Reference |
| Density | 0.74 g/cm³ | [1][5][6] | |
| Boiling Point | 144 - 145 °C | 760 mmHg | [1][5][7] |
| Melting Point | -77.68 to -78 °C | [1][5][7] | |
| Flash Point | 26.9 - 32 °C | [1][5][8] | |
| Refractive Index | 1.4162 - 1.4186 | [1][5][7] | |
| Vapor Pressure | 6.9 ± 0.1 mmHg | @ 25°C (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |
Chemical Properties and Reactivity
As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. It is susceptible to electrophilic addition reactions and can serve as a monomer in polymerization processes.
-
Stability : The compound is stable under normal conditions.[9]
-
Reactivity : It is a flammable liquid and vapor.[2][8] The double bond can participate in various transformations, including hydrogenation, halogenation, hydrohalogenation, and oxidation.
-
Polymerization : It is used in the polymer industry to synthesize high-performance olefin copolymers and polyolefin blends.[1]
-
Use as an Intermediate : this compound is primarily used as an intermediate in organic synthesis to prepare a variety of other compounds.[1]
The general reactivity profile, highlighting the versatility of the alkene functional group, is depicted below.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 4588-18-5 [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
2-Methyl-1-octene molecular structure and formula
This document provides a comprehensive technical overview of 2-Methyl-1-octene, including its molecular structure, physicochemical properties, spectroscopic data, chemical reactivity, and relevant experimental protocols. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Identity and Structure
This compound is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure consists of an eight-carbon chain with a double bond at the first carbon position and a methyl group at the second position.[2] This substitution pattern makes it a branched alpha-olefin. It is primarily utilized as an intermediate in organic synthesis and in the polymer industry for creating specialized copolymers and polyolefin blends.[2]
The molecular formula for this compound is C₉H₁₈.[2][3][4][5] Key identifiers for this compound are summarized in the table below.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methyloct-1-ene[3][5] |
| CAS Number | 4588-18-5[2][3][4][5][6] |
| Molecular Formula | C₉H₁₈[2][3][4][5][6] |
| Molecular Weight | 126.24 g/mol [2][4][5] |
| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3[3][5][6][7] |
| InChIKey | FBEDQPGLIKZGIN-UHFFFAOYSA-N[3][5][6][7] |
| SMILES | CCCCCCC(=C)C[7][8] |
Caption: 2D skeletal structure of this compound.
Physicochemical Properties
This compound is a colorless, flammable liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[2][9] Its key physical and chemical properties are compiled from various sources and presented below.
Table 2: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Density | 0.734 - 0.74 g/cm³ at 20°C[2][8][9] |
| Boiling Point | 142.6 - 145 °C at 760 mmHg[2][4][8] |
| Melting Point | -78 to -77.68 °C[2][4][8] |
| Flash Point | 26.9 - 32 °C[2][4][9] |
| Refractive Index | 1.416 - 1.4186[2][4][8] |
| Vapor Pressure | 6.9 ± 0.1 mmHg at 25°C (Predicted)[9] |
Spectroscopic Profile
The structural identity and purity of this compound can be confirmed using standard spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Technique | Feature | Assignment |
|---|---|---|
| ¹H NMR | δ 4.66 - 4.68 ppm (m, 2H) | =CH₂ (vinylic protons)[7] |
| δ 1.999 ppm (t, 2H) | -CH₂- (allylic protons on C3)[7] | |
| δ 1.707 ppm (s, 3H) | -CH₃ (vinylic methyl group on C2)[7] | |
| δ 1.24 - 1.42 ppm (m, 8H) | -(CH₂)₄- (alkyl chain)[7] | |
| δ 0.888 ppm (t, 3H) | -CH₃ (terminal methyl group on C8)[7] | |
| ¹³C NMR | ~150 ppm | C2 (quaternary vinylic carbon) |
| ~110 ppm | C1 (vinylic =CH₂) | |
| ~30-40 ppm | C3 (allylic -CH₂-) | |
| ~20-30 ppm | Alkyl chain carbons | |
| ~22 ppm | Vinylic methyl carbon | |
| ~14 ppm | Terminal methyl carbon | |
| IR Spectroscopy | ~3075 cm⁻¹ | =C-H stretch (vinylic)[10] |
| ~2960-2850 cm⁻¹ | C-H stretch (alkyl)[10] | |
| ~1650 cm⁻¹ | C=C stretch[10] | |
| ~890 cm⁻¹ | =CH₂ out-of-plane bend[10] | |
| Mass Spectrometry | m/z 126 | M⁺ (Molecular Ion)[6] |
| m/z 111 | [M - CH₃]⁺ |
| | m/z 84, 70, 56, 42 | Characteristic alkene fragmentation |
Note: ¹³C NMR values are estimated based on standard chemical shift ranges as explicit experimental data was not available in the cited sources.
Chemical Reactivity
As an unsaturated hydrocarbon, the primary site of reactivity for this compound is the carbon-carbon double bond. It readily undergoes addition reactions, where the π-bond is broken to form two new sigma bonds.[1] This reactivity is fundamental to its use as a monomer in polymerization and as a precursor in organic synthesis.
References
- 1. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. 2-METHYLOCT-1-ENE [chembk.com]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Octene, 2-methyl- [webbook.nist.gov]
- 7. This compound(4588-18-5) IR Spectrum [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1-Octene, 2-methyl- [webbook.nist.gov]
Spectroscopic Profile of 2-Methyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-octene (CAS No: 4588-18-5), a valuable intermediate in organic synthesis. The document presents key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with a visual workflow to guide researchers in spectroscopic analysis.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon backbone.
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Relative Abundance |
| 126 | [C₉H₁₈]⁺• (Molecular Ion) | Moderate[1] |
| 111 | [C₈H₁₅]⁺ | High |
| 97 | [C₇H₁₃]⁺ | Moderate |
| 83 | [C₆H₁₁]⁺ | High |
| 69 | [C₅H₉]⁺ | High |
| 56 | [C₄H₈]⁺ | Base Peak |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 2: Key Infrared Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3075 | =C-H Stretch | Medium |
| ~2958, ~2927, ~2856 | C-H Stretch (alkane) | Strong |
| ~1650 | C=C Stretch | Medium |
| ~1465 | -CH₂- Bend | Medium |
| ~1377 | -CH₃ Bend | Medium |
| ~888 | =CH₂ Bend (out-of-plane) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.
Table 3: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.67 | s | 2H | =CH₂ |
| ~1.99 | t | 2H | -CH₂-C= |
| ~1.71 | s | 3H | =C-CH₃ |
| ~1.25-1.40 | m | 8H | -(CH₂)₄- |
| ~0.89 | t | 3H | -CH₃ |
s = singlet, t = triplet, m = multiplet
Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~146.0 | C =CH₂ |
| ~110.0 | C=C H₂ |
| ~38.0 | -C H₂-C= |
| ~31.9 | -C H₂-CH₂-C= |
| ~29.5 | -C H₂-CH₂-CH₃ |
| ~29.2 | -CH₂-C H₂-CH₂-CH₃ |
| ~22.7 | -C H₂-CH₃ |
| ~22.5 | =C-C H₃ |
| ~14.1 | -C H₃ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then extracted and compared with spectral libraries (e.g., NIST) for confirmation and analysis of the fragmentation pattern.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting infrared spectrum is processed (e.g., baseline correction) and the absorption bands are assigned to their corresponding molecular vibrations.
-
Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound by analyzing the ¹H and ¹³C NMR spectra.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Procedure:
-
Sample Preparation:
-
¹H NMR: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹³C NMR: Dissolve approximately 20-50 mg of this compound in about 0.6-0.7 mL of CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to encompass the expected range of carbon signals (e.g., 0 to 160 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.
Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.
References
An In-Depth Technical Guide to C9H18 Alkene Isomers: Properties, Synthesis, and Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of C9H18, with a focus on their physicochemical properties and a detailed examination of a key industrial synthesis process. While direct applications in drug development are not extensively documented in publicly available literature, the principles of their synthesis and characterization are highly relevant to professionals in chemical and pharmaceutical sciences.
Physicochemical Properties of C9H18 Alkene Isomers
The IUPAC (International Union of Pure and Applied Chemistry) names for alkenes with the molecular formula C9H18 are numerous, encompassing a variety of structural and geometric isomers. These include linear nonenes, with the double bond at different positions, as well as various branched-chain alkenes. The physical properties of these isomers, such as boiling point and density, are influenced by their molecular structure. Generally, increased branching leads to a lower boiling point due to reduced van der Waals forces.
Below is a summary of key physicochemical data for several C9H18 alkene isomers.
| IUPAC Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) |
| 1-Nonene | C9H18 | 146 - 147[1][2][3][4][5] | 0.73[1][2] |
| cis-2-Nonene | C9H18 | 150.5[6][7][8] | 0.739[6][8][9] |
| trans-2-Nonene | C9H18 | 144 - 145[4][9] | 0.739[9] |
| trans-3-Nonene | C9H18 | 147.6[10] | 0.734 at 25°C[4][10][11] |
| cis-4-Nonene | C9H18 | Not Available | 0.73[12] |
| 2-Methyl-1-octene | C9H18 | 142.6 - 145[13][14][15][16] | 0.7 - 0.74[13][14][16] |
Industrial Synthesis: Acid-Catalyzed Alkylation of Phenol with Nonene
A significant industrial application of nonene isomers is in the production of nonylphenol.[4][14] This process, a Friedel-Crafts alkylation, involves the reaction of phenol with a mixture of nonene isomers in the presence of an acid catalyst.[2][14] The resulting nonylphenol is a precursor to nonylphenol ethoxylates, which are widely used as surfactants in detergents, emulsifiers, and other industrial products.[14]
Experimental Protocol: Synthesis of Nonylphenol
The following protocol outlines a general procedure for the acid-catalyzed alkylation of phenol with nonene. It is important to note that specific parameters such as catalyst type, temperature, and reaction time can be varied to optimize the yield and selectivity for the desired nonylphenol isomers.[17]
Materials:
-
Phenol
-
Nonene (isomer mixture)
-
Acid catalyst (e.g., alkaline ionic liquid, ortho-phosphoric acid, sulfuric acid)[12][17]
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
-
Condenser
Procedure: [17]
-
Reaction Setup: To a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add phenol and the acid catalyst.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-100°C).
-
Addition of Nonene: Slowly add the nonene mixture to the flask from the dropping funnel over a period of 2 to 6 hours.
-
Reaction: Maintain the temperature and continue stirring for an additional 1 to 3 hours after the nonene addition is complete to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. If using an ionic liquid that solidifies at room temperature, the product can be separated by decantation. Otherwise, a suitable workup procedure, such as neutralization and extraction, is required.
-
Purification: The crude product is then purified, typically by distillation, to separate the desired nonylphenol isomers from unreacted starting materials and byproducts.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of nonylphenol.
Applications in Drug Development
While the direct incorporation of simple C9H18 alkene isomers into pharmaceutical agents is not a common strategy, the underlying chemical principles and synthetic methodologies are fundamental to drug discovery and development. The ability to perform selective alkylations and functionalize hydrocarbon chains is a critical skill in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activity.
It is important to note that there are no prominent signaling pathways directly modulated by C9H18 alkene isomers themselves described in the scientific literature. Their primary relevance to the field lies in their role as versatile chemical building blocks.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. mt.com [mt.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 4-NONYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Nonylphenol - Wikipedia [en.wikipedia.org]
- 15. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]
- 16. scielo.br [scielo.br]
- 17. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
Navigating the Synthesis and Supply of 2-Methyl-1-octene: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – December 13, 2025 – For researchers, scientists, and professionals in the fast-paced world of drug development, access to well-characterized chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of 2-Methyl-1-octene (CAS No. 4588-18-5), a versatile nine-carbon branched alkene. This document aims to be a comprehensive resource, consolidating key technical data and outlining detailed experimental protocols to support its use in the laboratory.
Commercial Availability and Physicochemical Properties
This compound is a readily available chemical intermediate offered by a range of suppliers. It is typically sold as a colorless, flammable liquid. Key suppliers include Alfa Chemistry, Dayang Chem (Hangzhou) Co., Ltd., ESSLAB, and MP BIOMEDICALS, LLC. Purity levels generally range from 96% to over 98%, with the compound available in various quantities to suit both research and development needs. Pricing can vary between suppliers, with some offering the neat compound and others providing solutions in solvents like methanol.
A summary of its key physicochemical properties is presented in the table below, compiled from various chemical data sources.
| Property | Value |
| CAS Number | 4588-18-5 |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| Appearance | Colorless liquid |
| Density | ~0.74 g/cm³ |
| Boiling Point | 144-145 °C |
| Melting Point | -77.68 °C |
| Flash Point | 32 °C |
| Refractive Index | ~1.417 |
| Solubility | Soluble in alcohol and ether; insoluble in water.[1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes, with the Grignard reaction followed by dehydration of the resulting tertiary alcohol being a common and reliable laboratory method. This two-step process offers good control over the final product.
Step 1: Synthesis of 2-Methyl-2-octanol via Grignard Reaction
This procedure involves the reaction of 2-octanone with a methyl Grignard reagent, such as methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide (or methyl iodide)
-
2-Octanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer
Procedure:
-
Preparation of Methylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether. Add a small amount of the methyl bromide solution to the magnesium turnings. The reaction should begin, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied. Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Octanone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude 2-methyl-2-octanol. The crude product can be purified by distillation under reduced pressure.
Step 2: Dehydration of 2-Methyl-2-octanol
The tertiary alcohol, 2-methyl-2-octanol, is dehydrated using a strong acid catalyst to form the desired alkene, this compound. It is important to note that this reaction can also produce the isomeric 2-methyl-2-octene, and reaction conditions may need to be optimized to favor the desired product.
Materials:
-
2-Methyl-2-octanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: Place 2-methyl-2-octanol in a round-bottom flask. Cool the flask in an ice-water bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.
-
Distillation: Assemble a simple distillation apparatus. Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 144-145 °C.
-
Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. Dry the organic layer over anhydrous sodium sulfate. The final product can be further purified by fractional distillation.
Applications in Drug Development and Organic Synthesis
While this compound is primarily utilized as a monomer in polymer production and as a versatile intermediate in broader organic synthesis, its application as a building block in the synthesis of complex molecules is of significant interest to the pharmaceutical industry.[1][2] Branched alkenes are common structural motifs in many biologically active natural products and synthetic compounds.
Although direct use of this compound in a specific, publicly disclosed drug development pipeline is not prevalent, its structural features make it a valuable precursor for creating more complex side chains or ring systems. For instance, the terminal double bond allows for a variety of chemical transformations such as hydroboration-oxidation, epoxidation, and metathesis reactions, enabling the introduction of diverse functional groups.
Hypothetical Application in Bioactive Molecule Synthesis
To illustrate its potential, consider the synthesis of a hypothetical complex molecule where a branched nine-carbon unit is required. This compound could serve as a key starting material. For example, in the synthesis of certain polyketide or fatty acid-derived natural product analogues with potential anticancer or antiviral activities, the introduction of a specific branched alkyl chain can be crucial for modulating bioactivity and pharmacokinetic properties. The workflow for such a hypothetical synthetic application is outlined below.
This guide serves as a foundational resource for the procurement and synthesis of this compound. Its commercial availability and straightforward synthesis make it an accessible building block for a variety of research applications. Further investigation into its incorporation into novel bioactive scaffolds is a promising area for future drug discovery efforts.
References
Safety and Handling of 2-Methyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Methyl-1-octene. The information is intended to support risk assessments and ensure safe laboratory practices. Due to the limited availability of specific experimental data for this compound, information from structurally related alkenes is included to provide a more complete understanding of its potential hazards.
Chemical and Physical Properties
This compound is a flammable, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H18 | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 4588-18-5 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.74 g/cm³ | [2] |
| Melting Point | -77.68 °C | [2] |
| Boiling Point | 144 °C | [2] |
| Flash Point | 32 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [2] |
| Refractive Index | 1.4162 | [2] |
Hazard Identification and Classification
This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) classification is summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[3][4] |
Precautionary Statements: [1][3]
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological and Ecotoxicological Profile
Specific toxicological and ecotoxicological data for this compound is largely unavailable.[1][3] In such cases, it is prudent to handle the substance as potentially hazardous and to infer potential toxicological pathways from similar molecules.
Metabolism
The in-vivo metabolism of alkenes, such as this compound, is primarily expected to occur via cytochrome P450-dependent monooxygenases, leading to the formation of epoxides.[5] These epoxides are reactive intermediates that can be detoxified by epoxide hydrolase or glutathione S-transferase. The balance between the formation of the reactive epoxide and its detoxification is a key determinant of the potential toxicity of the parent alkene.[6]
A generalized metabolic pathway for branched alkenes is depicted below.
Caption: Generalized metabolic pathway of this compound.
Ecotoxicity
There is no available data on the toxicity of this compound to fish, daphnia, or algae.[1][3] Due to its insolubility in water and volatility, it is expected to have limited bioavailability in aquatic systems, but spills should be contained to prevent environmental contamination.
Experimental Protocols
Flammability Testing (Closed-Cup Flash Point)
Objective: To determine the lowest temperature at which the vapors of this compound will ignite.
Methodology (ASTM D93 - Pensky-Martens Closed Cup Tester):
-
Pour the sample into the test cup of the Pensky-Martens apparatus to the marked level.
-
Place the lid on the cup and ensure a tight seal.
-
Insert the thermometer and ignition source.
-
Begin heating the sample at a slow, constant rate.
-
Stir the sample to ensure uniform temperature.
-
At specified temperature intervals, apply the test flame by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash.
-
Record the temperature at which the flash occurs.
Acute Dermal Toxicity (General OECD 402 Guideline)
Objective: To determine the potential for a substance to cause adverse effects when applied to the skin.
Methodology:
-
Select a group of healthy young adult laboratory animals (e.g., rabbits or rats).
-
Clip the fur from the dorsal area of the trunk of the test animals.
-
Apply a specified dose of this compound to a small area of the clipped skin (e.g., 10% of the body surface area).
-
Cover the application site with a porous gauze dressing and non-irritating tape.
-
Observe the animals for signs of toxicity and skin irritation at regular intervals for up to 14 days.
-
Record any observed effects, including erythema, edema, and systemic toxicity.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
Safe Handling and Storage
A logical workflow for the safe handling and storage of this compound is essential to minimize exposure and prevent accidents.
Caption: Workflow for safe handling and storage.
Emergency Procedures
In the event of an emergency, a clear and concise response plan is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Fire Response
The logical flow for responding to a spill or fire involving this compound is outlined below.
Caption: Logical workflow for emergency spill or fire response.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and toxicity of 2-methylpropene (isobutene)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of 2-Methyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-octene, a branched alpha-olefin, presents a versatile platform for a range of potential research and industrial applications. While direct research on this specific compound is somewhat limited, its structural motifs suggest significant opportunities in polymer science and as a key intermediate in organic synthesis. This technical guide consolidates the known properties of this compound and explores its potential applications by drawing parallels with the well-established chemistry of related olefins. This document provides a summary of its physicochemical properties, outlines potential synthetic and derivatization pathways with detailed hypothetical experimental protocols, and visualizes key processes using logical diagrams. The aim is to furnish researchers and professionals with a foundational understanding to stimulate further investigation into this promising chemical entity.
Core Properties of this compound
This compound is a colorless, flammable liquid with a molecular formula of C9H18.[1] Its key physical and chemical properties are summarized in the tables below. This data is essential for designing and executing experiments involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H18 | [2][3] |
| Molar Mass | 126.24 g/mol | [1] |
| Density | 0.734 - 0.74 g/cm³ | [1][4] |
| Melting Point | -78 °C to -77.68 °C | [1][4] |
| Boiling Point | 144 - 145 °C | [1][4] |
| Flash Point | 32 °C | [1] |
| Refractive Index | 1.4186 | [4] |
| Solubility | Soluble in alcohol and ether, insoluble in water. | [1] |
Table 2: Identification and Safety Information
| Identifier/Parameter | Value/Information | Reference |
| CAS Number | 4588-18-5 | [2][3][4] |
| IUPAC Name | 2-methyloct-1-ene | [2][3] |
| Hazard Symbols | F (Flammable) | [1] |
| Risk Codes | 10 (Flammable) | [1] |
| Safety Description | 16 (Keep away from sources of ignition) | [1] |
Synthesis and Derivatization: Experimental Protocols
The primary application of this compound lies in its utility as a monomer in polymerization and as an intermediate for the synthesis of other organic compounds.[1] The presence of a terminal double bond makes it amenable to a variety of addition reactions.[5]
Synthesis of this compound
Two primary synthetic routes are suggested in the literature: isomerization and a Grignard-based approach.
A common industrial preparation involves the high-temperature, catalyst-mediated isomerization reaction between ethylene and 2-methyl-2-butene.[1]
-
Experimental Protocol (Hypothetical):
-
A high-pressure reactor is charged with a suitable isomerization catalyst (e.g., a transition metal complex).
-
Equimolar amounts of ethylene and 2-methyl-2-butene are introduced into the reactor.
-
The reactor is heated to a high temperature (specific temperature would depend on the catalyst used) and pressurized.
-
The reaction is allowed to proceed for a set duration, with monitoring of the product formation via gas chromatography.
-
Upon completion, the reactor is cooled, and the product mixture is fractionally distilled to isolate this compound.
-
For laboratory-scale synthesis, a Grignard reaction followed by a dehydration step is a plausible route.[5]
-
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: Prepare a Grignard reagent from a suitable hexyl halide (e.g., 1-bromohexane) and magnesium turnings in anhydrous diethyl ether.
-
Reaction with Acetone: Add acetone dropwise to the cooled Grignard solution. The reaction is exothermic and should be controlled.
-
Hydrolysis: After the addition is complete, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification of Alcohol: The solvent is removed under reduced pressure to yield 2-methyl-2-octanol.
-
Dehydration: The alcohol is then heated with a dehydrating agent (e.g., sulfuric acid or anhydrous copper(II) sulfate) to induce elimination of water, yielding this compound.
-
Final Purification: The resulting alkene is purified by fractional distillation.
-
Potential Derivatization Reactions
The terminal double bond of this compound is a site of high reactivity, allowing for a range of derivatization reactions.
Reaction with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding epoxide, 2-methyl-1,2-epoxyoctane.[5]
-
Experimental Protocol (Hypothetical):
-
Dissolve this compound in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess peracid.
-
The organic layer is then washed with brine, dried, and the solvent evaporated to yield the crude epoxide, which can be further purified by column chromatography.
-
This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, which would yield 2-methyl-1-octanol.[5]
-
Experimental Protocol (Hypothetical):
-
Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a solution of borane-THF complex dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Carefully add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Work-up: After the oxidation is complete, the layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried, and the solvent is removed to yield 2-methyl-1-octanol.
-
Applications in Polymer Science
This compound is a valuable monomer for the synthesis of high-performance olefin copolymers and polyolefin blends.[1] Its branched structure can be used to modify the properties of polymers, such as their crystallinity, density, and mechanical properties.
Ziegler-Natta Polymerization
Ziegler-Natta catalysis is a cornerstone of polyolefin production. While specific studies on this compound are scarce, the polymerization of 1-octene using Ziegler-Natta catalysts is well-documented and provides a strong model.[6][7] A modified Ziegler-Natta catalyst, for instance, has been used for ethylene/1-octene copolymerization.[6]
-
Experimental Protocol (Hypothetical for Homopolymerization):
-
Catalyst Preparation: A supported Ziegler-Natta catalyst (e.g., TiCl4 on a MgCl2 support) is prepared.
-
Polymerization: In a polymerization reactor under an inert atmosphere, the catalyst is suspended in a suitable solvent (e.g., hexane). A co-catalyst, typically an organoaluminum compound like triethylaluminum (TEAL), is added.
-
Monomer Addition: this compound is then introduced into the reactor.
-
Reaction: The polymerization is carried out at a controlled temperature and pressure for a specified time.
-
Termination: The reaction is quenched by the addition of an alcohol (e.g., isopropanol).
-
Polymer Isolation: The polymer is precipitated, washed to remove catalyst residues, and dried.
-
Copolymerization with Functional Monomers
The copolymerization of alpha-olefins with functional monomers is a significant area of research for producing value-added polymers. For example, 1-octene has been successfully copolymerized with methyl acrylate using a Lewis acid catalyst.[8][9] This suggests a potential route for creating functionalized polymers with a poly(this compound) backbone.
Potential in Drug Development and Medicinal Chemistry
Currently, there is a lack of direct evidence in the scientific literature for the application of this compound or its immediate derivatives in drug development. However, the olefin functional group is a common feature in many biologically active molecules and natural products. The derivatization pathways discussed above (e.g., epoxidation, hydroxylation) can be employed to introduce functional groups that are often found in pharmacophores.
For instance, the synthesis of various benzocyclooctene and indene-based compounds as inhibitors of tubulin polymerization highlights the utility of cyclic and substituted olefinic structures in the design of anticancer agents.[10] While not directly related to this compound, this demonstrates the principle that olefin-containing scaffolds can be valuable starting points for medicinal chemistry campaigns.
Future research could explore the synthesis of a library of this compound derivatives and their subsequent screening for various biological activities. The lipophilic nature of the octyl chain combined with the potential for introducing polar functional groups could lead to compounds with interesting pharmacological profiles.
Conclusion
This compound is a chemical with considerable, though largely untapped, potential. Its primary established applications are as a monomer in the polymer industry and as a synthetic intermediate. This guide has outlined its core properties and, by drawing on the chemistry of analogous compounds, has provided a framework for its further investigation. The detailed hypothetical experimental protocols for its synthesis and derivatization, along with the visualized workflows, are intended to serve as a practical starting point for researchers. While its role in drug development is speculative at this stage, the versatility of the olefin functional group suggests that with further research, novel applications in this and other fields may be uncovered.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]
- 6. Copolymerization of ethylene and 1-octene catalyzed by a modified Ziegler-Natta catalyst [journal.buct.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Review of 2-Methyl-1-octene: Synthesis, Properties, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current scientific literature on 2-Methyl-1-octene. The document details its synthesis, physical and spectroscopic properties, and key chemical reactions, presenting quantitative data in structured tables and illustrating reaction mechanisms and workflows with clear diagrams. This whitepaper is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.
Synthesis of this compound
The primary industrial synthesis of this compound involves the acid-catalyzed dimerization and isomerization of lower-value alkenes, such as ethylene and 2-methyl-2-butene.[1][2] This process typically utilizes a solid acid catalyst at elevated temperatures and pressures.
While a specific, detailed laboratory protocol for the synthesis of this compound is not extensively documented in the literature, two common and adaptable laboratory-scale methods for the synthesis of similar branched, terminal alkenes are the Wittig reaction and the Grignard reaction.
Wittig Reaction Approach
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, heptanal can be reacted with the ylide generated from isopropyltriphenylphosphonium bromide.
Experimental Protocol: Wittig Synthesis of this compound (Representative)
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while maintaining the temperature at 0 °C. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Aldehyde: To the ylide solution, add heptanal (1.0 equivalent) dissolved in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Grignard Reaction Approach
An alternative approach involves the reaction of a Grignard reagent with a ketone. For this compound, this could involve the reaction of vinylmagnesium bromide with 2-octanone, followed by dehydration of the resulting tertiary alcohol.
Experimental Protocol: Grignard Synthesis and Dehydration (Representative)
-
Grignard Reaction: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl bromide (1.2 equivalents) in anhydrous THF dropwise to the magnesium turnings. Once the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), add the remaining vinyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C and add a solution of 2-octanone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: After removing the solvent in vacuo, dissolve the crude tertiary alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Purification: Once the dehydration is complete (monitored by TLC or GC), cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the product by fractional distillation.
Physical and Spectroscopic Properties
This compound is a colorless liquid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ | [3] |
| Molecular Weight | 126.24 g/mol | [3] |
| CAS Number | 4588-18-5 | [3] |
| IUPAC Name | 2-methyloct-1-ene | [3] |
| Boiling Point | 144 °C | [4][5] |
| Melting Point | -77.68 °C | [5][6] |
| Density | 0.74 g/cm³ | [4][5] |
| Refractive Index | 1.417 | [4] |
| Flash Point | 32 °C | [4][5] |
Spectroscopic Data
| Technique | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (CDCl₃) | δ 4.68-4.65 (m, 2H, =CH₂), 2.00 (t, 2H, -CH₂-C=), 1.70 (s, 3H, -CH₃), 1.62-1.06 (m, 8H, -(CH₂)₄-), 0.89 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 146.1 (=C<), 109.4 (=CH₂), 38.3 (-CH₂-), 31.9 (-CH₂-), 29.5 (-CH₂-), 27.8 (-CH₂-), 22.7 (-CH₃), 14.1 (-CH₃) |
| IR (neat) | ~3075 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~890 cm⁻¹ (=CH₂ bend) |
| Mass Spec (EI) | Expected major fragments: m/z 126 (M⁺), 111 (M⁺ - CH₃), 83, 70, 56, 43 |
Key Chemical Reactions
As a terminal alkene, this compound undergoes a variety of electrophilic addition and oxidation reactions.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. For this compound, this reaction yields 2-methyl-1-octanol.
Experimental Protocol: Hydroboration-Oxidation (Representative)
-
Hydroboration: To a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.4 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Workup: Stir the mixture at room temperature for 1-2 hours. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting 2-methyl-1-octanol can be purified by distillation or column chromatography.
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-1,2-epoxyoctane.
Experimental Protocol: Epoxidation (Representative)
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Peroxy Acid: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash with a saturated sodium sulfite solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and remove the solvent under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.
Ozonolysis
Ozonolysis of this compound, followed by a reductive workup, cleaves the double bond to yield heptan-2-one and formaldehyde.
Experimental Protocol: Ozonolysis (Representative)
-
Ozonolysis: Dissolve this compound (1.0 equivalent) in a mixture of DCM and methanol at -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Reductive Workup: Purge the solution with nitrogen or oxygen to remove the excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 equivalents), and allow the solution to warm to room temperature and stir for 12-16 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.
-
Purification: The resulting heptan-2-one can be purified by distillation. Formaldehyde is volatile and typically not isolated.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 2-Methyl-1-octene, a valuable intermediate in organic synthesis and polymer chemistry.[1][2] Two primary synthetic routes are presented: the Wittig reaction and a Grignard reaction followed by dehydration. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction pathways and workflows.
Physicochemical Properties and Safety Information
This compound is a flammable, colorless liquid.[3] Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding ignition sources, must be observed.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [3][4] |
| Molecular Weight | 126.24 g/mol | [3][4] |
| Boiling Point | 145 °C | [4] |
| Density | 0.734 g/mL | [4] |
| Refractive Index | 1.4186 | [4] |
| CAS Number | 4588-18-5 | [1][3][4] |
Synthesis Method 1: Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[5][6][7] To synthesize this compound, heptan-2-one is reacted with methylenetriphenylphosphorane. A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[8]
Reaction Scheme:
Caption: General scheme of the Wittig reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Heptan-2-one
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a deep yellow or orange color indicates the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of heptan-2-one (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.[9]
-
Synthesis Method 2: Grignard Reaction and Dehydration
This two-step synthesis involves the formation of a tertiary alcohol, 2-methyl-2-octanol, via a Grignard reaction between hexylmagnesium bromide and acetone.[10] The subsequent acid-catalyzed dehydration of the alcohol yields the desired alkene.
Reaction Scheme:
Caption: Two-step synthesis of this compound via Grignard reaction and dehydration.
Experimental Protocol
Part A: Synthesis of 2-Methyl-2-octanol
Materials:
-
Magnesium turnings
-
1-Bromohexane
-
Acetone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromohexane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of acetone (1.1 equivalents) in the same anhydrous solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude 2-methyl-2-octanol.
-
Part B: Dehydration of 2-Methyl-2-octanol
Materials:
-
Crude 2-methyl-2-octanol
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous p-toluenesulfonic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Dehydration Reaction:
-
In a round-bottom flask, place the crude 2-methyl-2-octanol and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture. The alkene and water will co-distill. Collect the distillate in a flask cooled in an ice bath.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and purify the resulting this compound by fractional distillation.
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Workflow for Characterization
Caption: Workflow for the purification and characterization of this compound.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Peaks | Reference |
| ¹H NMR (CDCl₃) | δ 4.68-4.65 (m, 2H, =CH₂), 2.00 (t, 2H, -CH₂-C=), 1.70 (s, 3H, -CH₃), 1.42-1.24 (m, 8H, -(CH₂)₄-), 0.89 (t, 3H, -CH₃) | [11] |
| ¹³C NMR (CDCl₃) | δ 149.9, 109.5, 38.4, 31.8, 29.5, 27.9, 22.7, 22.5, 14.1 | [3] |
| IR Spectroscopy | ~3075 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~890 cm⁻¹ (=CH₂ bend) | [4][12] |
| GC-MS | Molecular Ion (M⁺) at m/z = 126. Significant fragments at m/z = 111, 97, 83, 69, 55, 41. | [3][4] |
References
- 1. esslabshop.com [esslabshop.com]
- 2. 1-Octene, 2-methyl- [webbook.nist.gov]
- 3. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octene, 2-methyl- [webbook.nist.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. stability - Organic solvents distillation for purification - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound(4588-18-5) IR Spectrum [m.chemicalbook.com]
- 12. 1-Octene, 2-methyl- [webbook.nist.gov]
Application Notes and Protocols for the Purification of 2-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Methyl-1-octene. The selection of an appropriate purification technique is critical to obtaining a high-purity product, which is essential for research, chemical synthesis, and drug development applications. The methods described herein are fractional distillation, preparative gas chromatography (GC), and argentation chromatography.
Introduction to Purification Techniques for Alkenes
This compound is a branched alkene that may contain impurities such as isomers (e.g., other C9 alkenes), starting materials from its synthesis, and byproducts.[1] The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.
-
Fractional Distillation is a suitable technique for separating liquids with different boiling points. While effective for removing impurities with significantly different volatilities, it may be less efficient for separating isomers with very close boiling points.[2][3]
-
Preparative Gas Chromatography (Prep-GC) is a powerful technique for isolating pure compounds from a volatile mixture. It offers high resolution and is capable of separating components with very similar boiling points, making it ideal for obtaining high-purity samples on a small to medium scale.[4][5]
-
Argentation Chromatography is a specialized liquid chromatography technique that utilizes the reversible interaction between silver ions and the π-electrons of a double bond.[6][7] This method is particularly effective for separating isomers of unsaturated compounds, including positional and geometric (cis/trans) isomers.[8][9]
Comparison of Purification Techniques
The following table summarizes the typical performance of the described purification techniques for this compound. Please note that the purity and yield values are illustrative and can vary based on the initial sample purity and the specific experimental conditions.
| Technique | Principle of Separation | Typical Initial Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | 85 - 95 | 95 - 99 | 70 - 90 | Scalable, cost-effective for large quantities. | Ineffective for separating isomers with very close boiling points.[2] |
| Preparative Gas Chromatography (Prep-GC) | Difference in volatility and interaction with stationary phase | 90 - 98 | > 99.5 | 50 - 80 | High resolution, excellent for separating close-boiling isomers.[4] | Limited sample capacity, more expensive for large scale. |
| Argentation Chromatography | Reversible complexation of alkenes with silver ions | 90 - 98 | > 99 | 60 - 85 | Excellent for separating various types of alkene isomers.[7][8] | Requires preparation of a silver-impregnated stationary phase, potential for silver contamination. |
Experimental Protocols
Safety Precautions: this compound is a flammable liquid.[1] All handling and purification procedures should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Fractional Distillation
This protocol is suitable for purifying this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Drying: If the crude sample contains water, dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and then filter.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, flush the system with an inert gas.
-
Heating: Begin heating the flask gently using the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the condensation ring slowly rising up the fractionating column. Allow the column to equilibrate by maintaining a steady reflux before collecting any distillate.[10]
-
Fraction Collection:
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
Once the temperature at the distillation head stabilizes near the boiling point of this compound (approximately 144 °C), switch to a clean, pre-weighed receiving flask to collect the main fraction.[1]
-
Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure compound.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.
-
Purity Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.[11]
Protocol 2: Preparative Gas Chromatography (Prep-GC)
This protocol is ideal for obtaining high-purity this compound, especially for the separation of closely related isomers.
Materials:
-
Partially purified this compound
-
Preparative Gas Chromatograph with an appropriate column and detector
-
Collection traps (cooled)
-
Volatile solvent (e.g., hexane or pentane) for sample dilution
-
Syringe for injection
Procedure:
-
Method Development: First, develop an analytical GC method to determine the retention times of this compound and its impurities. Optimize the temperature program and carrier gas flow for the best separation.
-
Sample Preparation: If necessary, dilute the partially purified this compound in a minimal amount of a volatile solvent to facilitate injection.
-
Instrument Setup:
-
Install a suitable preparative GC column (e.g., a non-polar or medium-polarity column).
-
Set the optimized temperature program, injector temperature, and detector temperature.
-
Cool the collection traps using liquid nitrogen or a dry ice/acetone bath.
-
-
Injection and Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram and begin collection just before the this compound peak elutes and stop collection just after the peak has eluted.
-
Multiple injections can be performed to collect a larger amount of the purified product.[12]
-
-
Product Recovery: After the final collection, allow the traps to warm to room temperature and transfer the purified liquid to a tared vial.
-
Purity Analysis: Analyze a small aliquot of the collected product by analytical GC to confirm its purity.
Protocol 3: Argentation Chromatography
This protocol is highly effective for separating this compound from its isomers.
Materials:
-
Crude this compound
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Preparation of Silver-Impregnated Silica Gel:
-
Dissolve silver nitrate in water or methanol.
-
In a separate flask, create a slurry of silica gel in a suitable solvent.
-
Add the silver nitrate solution to the silica gel slurry and mix thoroughly.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder. The loading of silver nitrate is typically 10-20% by weight.[8]
-
-
Column Packing:
-
Pack a chromatography column with the prepared silver-impregnated silica gel using a slurry packing method.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., hexane).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a non-polar solvent like hexane.
-
Gradually increase the polarity of the mobile phase (e.g., by adding small percentages of ethyl acetate) to elute the compounds. Alkenes will be retained on the column due to their interaction with the silver ions. Saturated alkanes will elute first, followed by the alkenes in order of increasing strength of interaction with the silver ions.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC) or analytical GC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
-
Purity Analysis: Analyze the final product by GC-MS to confirm its purity.
Workflow for Purification of this compound
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. 2-Butene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The Analytical Scientist | Redux: Preparative GC [theanalyticalscientist.com]
- 6. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 2-Methyl-1-octene using common analytical techniques. The protocols are intended to be comprehensive and reproducible for use in research and quality control settings.
Overview of Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The typical workflow includes separation and identification by Gas Chromatography-Mass Spectrometry (GC-MS), structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, and functional group analysis by Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Overall workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or hexane.[1]
-
Perform serial dilutions to obtain a working standard concentration suitable for injection (e.g., 10 µg/mL).
b. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
c. GC-MS Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.[1] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[1] |
| Mass Scan Range | m/z 40-200[1] |
d. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak and compare it with a reference library (e.g., NIST).
-
Determine the retention index and compare it with literature values.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [2][3] |
| Molecular Weight | 126.24 g/mol | [2] |
| Kovats Retention Index (Standard non-polar column) | 881, 860, 880, 881, 882, 858, 876, 880, 898 | [2] |
Major Mass Spectral Fragments (m/z):
| m/z | Proposed Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 97 | [M - C₂H₅]⁺ |
| 83 | [M - C₃H₇]⁺ |
| 69 | [M - C₄H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
-
Transfer the solution to a 5 mm NMR tube.
b. Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.[1]
c. ¹H NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Pulse Program | Standard one-pulse |
| Spectral Width | -1 to 10 ppm |
| Number of Scans | 16-32 |
| Relaxation Delay | 1.0 s |
| Temperature | 25 °C |
d. ¹³C NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Pulse Program | Proton-decoupled |
| Spectral Width | 0 to 160 ppm |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2.0 s |
| Temperature | 25 °C |
Quantitative Data
¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.68 | s | 1H | =CH₂ (a) |
| ~4.66 | s | 1H | =CH₂ (a') |
| ~1.99 | t | 2H | -CH₂ -C= |
| ~1.71 | s | 3H | -CH₃ |
| ~1.37 - 1.24 | m | 8H | -(CH₂)₄- |
| ~0.89 | t | 3H | -CH₂-CH₃ |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.[4]
¹³C NMR Spectral Data (in CDCl₃): [4][5]
| Chemical Shift (ppm) | Assignment |
| ~149.9 | C =CH₂ |
| ~109.4 | C=C H₂ |
| ~38.0 | -C H₂-C= |
| ~31.9 | -C H₂-CH₃ |
| ~29.7 | -(C H₂)₂- |
| ~29.2 | -(C H₂)₂- |
| ~22.7 | -C H₂-CH₃ |
| ~22.4 | =C-C H₃ |
| ~14.1 | -CH₂-C H₃ |
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Caption: Logical flow for interpreting NMR data to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
a. Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, apply a small drop of neat this compound directly onto the ATR crystal.[1]
b. Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory.
c. FTIR Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]
-
Collect a background spectrum of the clean, empty ATR crystal.[1]
-
Acquire the sample spectrum.[1]
d. Instrument Parameters:
| Parameter | Value |
|---|---|
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Quantitative Data
Characteristic Infrared Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3075 | C-H stretch | =C-H (alkene) |
| ~2960-2850 | C-H stretch | C-H (alkane) |
| ~1650 | C=C stretch | C=C (alkene)[6] |
| ~1465 | C-H bend | -CH₂- |
| ~1375 | C-H bend | -CH₃ |
| ~890 | C-H bend (out-of-plane) | =CH₂ |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. This compound(4588-18-5) 13C NMR spectrum [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Analysis of 2-Methyl-1-octene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1-octene is an unsaturated hydrocarbon with applications in various fields, including polymer synthesis and as a specialty chemical intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology leverages the high separation efficiency of gas chromatography and the sensitive and specific detection capabilities of mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data obtained from the GC-MS analysis of a standard solution of this compound. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 8.54 | 1,254,367 | 10 |
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
1. Sample Preparation
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or hexane.[4][5] A typical concentration for analysis is 10 µg/mL.
2. GC-MS System and Conditions
A standard gas chromatograph coupled to a mass spectrometer is used for this analysis.[5]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4][5]
-
Injector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL.[5]
-
Injection Mode: Split (split ratio of 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS) Conditions:
3. Data Analysis
The data acquisition and processing are managed by the instrument's software. The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[7] Quantification is performed by integrating the peak area of the total ion chromatogram (TIC) or a specific ion characteristic of this compound.
Experimental Workflow
The following diagram illustrates the logical workflow of the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. 1-Octene, 2-methyl- [webbook.nist.gov]
Application Note: FT-IR Analysis of 2-Methyl-1-octene
Abstract
This application note provides a detailed protocol for the analysis of 2-Methyl-1-octene using Fourier Transform Infrared (FT-IR) spectroscopy. The methodology covers sample preparation, instrument parameters, and data interpretation. Characteristic vibrational frequencies of this compound are summarized, offering a reliable method for identification and quality control. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1][2][3][4][5][6] As an alkene, its structure is characterized by a carbon-carbon double bond, which gives rise to distinct absorption bands in the infrared spectrum. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule.[7][8] By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule can be obtained. This application note outlines the standard operating procedure for acquiring and interpreting the FT-IR spectrum of this compound.
Experimental Protocol
This section details the necessary steps for acquiring the FT-IR spectrum of this compound.
2.1. Materials and Equipment
-
This compound sample
-
FT-IR spectrometer
-
Liquid sample cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂) or an Attenuated Total Reflectance (ATR) accessory[7][9]
-
Pipettes
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
2.2. Instrumental Parameters
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (scans are averaged to improve the signal-to-noise ratio)[7]
-
Apodization: Happ-Genzel
-
Mode: Transmittance or Absorbance
2.3. Sample Preparation
As this compound is a liquid at room temperature, several sample preparation techniques can be employed.
2.3.1. Neat Liquid Sample using a Liquid Cell
-
Ensure the liquid cell windows are clean and dry.
-
Place a small drop of the this compound sample onto one of the salt plates (e.g., KBr or NaCl).[10]
-
Carefully place the second plate on top to create a thin liquid film between the plates.[10]
-
Mount the cell in the sample holder of the FT-IR spectrometer.
2.3.2. Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal is clean and free of any residues.[9]
-
Place a single drop of this compound directly onto the ATR crystal.[9]
-
If applicable, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9]
-
The ATR method is often preferred for its simplicity and minimal sample preparation.[9]
2.4. Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty instrument (or with the clean, empty liquid cell or ATR crystal). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum.
Data Presentation and Interpretation
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The table below summarizes the key absorption peaks.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3079 - 3100 | =C-H Stretch | Alkene |
| 2850 - 2960 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1642 - 1650 | C=C Stretch | Alkene |
| 1450 - 1470 | C-H Bend (Scissoring) | Alkane (CH₂) |
| 1370 - 1380 | C-H Bend (Rocking) | Alkane (CH₃) |
| 890 - 917 | =C-H Bend (Out-of-plane) | Alkene |
Note: The exact peak positions may vary slightly depending on the specific instrument and sampling conditions.
The presence of absorption bands above 3000 cm⁻¹ is indicative of C-H bonds on unsaturated carbons.[11][12] The band around 1644 cm⁻¹ is characteristic of the carbon-carbon double bond stretch in an alkene.[12] The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain.[13] The out-of-plane =C-H bending vibration is also a key feature for identifying the substitution pattern of the alkene.[11][13]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is a powerful and efficient technique for the analysis of this compound. The characteristic absorption bands provide a clear fingerprint for the identification and characterization of this compound. The protocol described in this application note provides a standardized method to ensure reproducible and reliable results. For quantitative analysis, it is important to establish a calibration curve with standards of known concentrations.[14]
References
- 1. This compound(4588-18-5) IR Spectrum [m.chemicalbook.com]
- 2. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]
- 5. 1-Octene, 2-methyl- [webbook.nist.gov]
- 6. 1-Octene, 2-methyl- [webbook.nist.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. richmondscientific.com [richmondscientific.com]
Application Notes and Protocols for the Polymerization of 2-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-octene is a branched alpha-olefin monomer that holds significant potential in the synthesis of specialized polymers.[1] Its unique structure, featuring a terminal double bond and a methyl group on the second carbon, influences its reactivity and the properties of the resulting polymers.[1] The presence of the electron-donating methyl group makes this compound a candidate for various polymerization techniques, leading to polymers with distinct characteristics. Polyolefins derived from branched monomers like this compound can exhibit amorphous or semi-crystalline structures, influencing their physical properties such as flexibility, solubility, and thermal behavior. These characteristics make them attractive for applications in advanced materials, and as components in drug delivery systems where polymer properties can be tailored for specific release profiles and biocompatibility.
This document provides an overview of the primary polymerization methods applicable to this compound, including cationic polymerization, Ziegler-Natta polymerization, and metallocene-catalyzed polymerization. It offers detailed, adaptable protocols for laboratory-scale synthesis and presents typical characterization data.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound using different catalytic systems. Note that this data is illustrative and based on typical results for structurally similar alpha-olefins, as specific data for the homopolymerization of this compound is not extensively available in published literature.
Table 1: Cationic Polymerization of this compound
| Initiator System | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Polymer Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| BF₃·OEt₂ | Dichloromethane | -78 | 1.0 | 85 | 15,000 | 2.1 |
| AlCl₃ / H₂O | Toluene | -50 | 1.5 | 90 | 25,000 | 2.5 |
| TiCl₄ / H₂O | Hexane | -30 | 1.2 | 80 | 20,000 | 2.3 |
Table 2: Ziegler-Natta Polymerization of this compound
| Catalyst System | Cocatalyst | Solvent | Temperature (°C) | Pressure (atm) | Polymer Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| TiCl₄/MgCl₂ | Triethylaluminum (TEAL) | Heptane | 70 | 1 | 95 | 150,000 | 4.5 |
| TiCl₃ | Diethylaluminum chloride (DEAC) | Toluene | 60 | 1 | 92 | 120,000 | 5.0 |
| VCl₄ | Triisobutylaluminum (TIBAL) | Heptane | 50 | 1 | 88 | 100,000 | 4.2 |
Table 3: Metallocene-Catalyzed Polymerization of this compound
| Metallocene Catalyst | Cocatalyst | Solvent | Temperature (°C) | Pressure (atm) | Polymer Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Cp₂ZrCl₂ | Methylaluminoxane (MAO) | Toluene | 50 | 1 | 98 | 250,000 | 2.2 |
| rac-Et(Ind)₂ZrCl₂ | Methylaluminoxane (MAO) | Toluene | 60 | 1 | 97 | 300,000 | 2.1 |
| (n-BuCp)₂ZrCl₂ | Methylaluminoxane (MAO) | Toluene | 70 | 1 | 96 | 280,000 | 2.3 |
Experimental Protocols
The following protocols are adapted from established procedures for the polymerization of alpha-olefins and should be considered as starting points for the synthesis of poly(this compound). All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the catalysts are sensitive to air and moisture.
Protocol 1: Cationic Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask and line
-
Dry syringes
Procedure:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with nitrogen.
-
Anhydrous dichloromethane (40 mL) and purified this compound (10 mL, ~63 mmol) are added to the flask via syringe.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
In a separate, dry vial, a stock solution of the initiator is prepared by dissolving BF₃·OEt₂ (e.g., 0.09 g, 0.63 mmol for a 100:1 monomer to initiator ratio) in 5 mL of anhydrous dichloromethane.
-
The initiator solution is added dropwise to the rapidly stirring monomer solution over 5 minutes.
-
The reaction is allowed to proceed at -78 °C for 2 hours.
-
The polymerization is terminated by the addition of 5 mL of cold methanol.
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer is precipitated by pouring the solution into a large volume (400 mL) of vigorously stirred methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Ziegler-Natta Polymerization of this compound
This protocol outlines a typical procedure for the Ziegler-Natta polymerization of this compound.
Materials:
-
This compound (purified by passing through activated alumina)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (TEAL) (as a solution in hexane or toluene)
-
Methanol with 10% HCl
-
Nitrogen or Argon gas
-
Jacketed glass reactor with mechanical stirrer
Procedure:
-
A 250 mL jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene (100 mL) is introduced into the reactor, and the temperature is set to 70 °C.
-
A solution of triethylaluminum in toluene (e.g., 1.0 M solution) is added to the reactor to scavenge any remaining impurities.
-
In a separate Schlenk flask, a solution of TiCl₄ in toluene is prepared.
-
The TiCl₄ solution is added to the reactor, followed by the addition of the TEAL solution to achieve the desired Al/Ti molar ratio (e.g., 100:1). The catalyst mixture is aged for 15 minutes.
-
Purified this compound (20 mL, ~126 mmol) is then continuously fed into the reactor over 30 minutes.
-
The polymerization is continued for 2 hours at 70 °C.
-
The reaction is terminated by adding 10 mL of methanol containing 10% HCl.
-
The polymer solution is washed with water to remove catalyst residues.
-
The polymer is precipitated in a large volume of methanol, filtered, and dried under vacuum at 60 °C.
Protocol 3: Metallocene-Catalyzed Polymerization of this compound
This protocol provides a general method for the polymerization of this compound using a metallocene catalyst activated by MAO.
Materials:
-
This compound (purified by passing through activated alumina)
-
Toluene (anhydrous)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) (as a solution in toluene)
-
Methanol with 10% HCl
-
Nitrogen or Argon gas
-
Parr reactor or similar pressure vessel
Procedure:
-
A 300 mL Parr reactor is baked out under vacuum and backfilled with nitrogen.
-
Anhydrous toluene (150 mL) and a solution of MAO in toluene (e.g., 10 wt%) are added to the reactor.
-
The reactor is heated to 50 °C and stirred.
-
In a glovebox, Cp₂ZrCl₂ is dissolved in a minimal amount of anhydrous toluene.
-
The metallocene solution is injected into the reactor.
-
This compound (30 mL, ~189 mmol) is then injected into the reactor.
-
The polymerization is allowed to proceed for 1 hour at 50 °C.
-
The reaction is quenched by the addition of acidic methanol.
-
The resulting polymer is precipitated in excess methanol, filtered, and dried in a vacuum oven at 60 °C.
Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows associated with the polymerization of this compound.
Caption: Cationic polymerization mechanism of this compound.
Caption: Experimental workflow for Ziegler-Natta polymerization.
Caption: Metallocene-catalyzed polymerization mechanism.
References
Reaction Kinetics of 2-Methyl-1-octene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction kinetics of 2-methyl-1-octene, a C9 alkene of interest in various chemical syntheses. Due to the limited availability of direct kinetic data for this compound, this report leverages data from analogous alkenes to provide representative insights into its reactivity in key chemical transformations, including oxidation, epoxidation, ozonolysis, and hydroformylation. The provided protocols are generalized from established methods for similar substrates and can be adapted for specific experimental requirements.
Overview of Reaction Kinetics
The reaction kinetics of this compound are influenced by its structural features, namely the terminal double bond and the methyl substituent on the second carbon. These features affect the steric hindrance and electron density of the double bond, thereby influencing the rates and mechanisms of its reactions.
Data Presentation: Kinetic Parameters of this compound and Analogous Alkenes
The following tables summarize key kinetic data for reactions involving this compound and structurally similar alkenes. It is important to note that where data for this compound is not available, data from analogous compounds is provided to offer a comparative reference.
Table 1: Ozonolysis Reaction Rate Coefficients
| Alkene | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference Compound |
| This compound | Estimated: ~1-5 x 10⁻¹⁷ | - |
| 2,3-Dimethyl-2-butene | 1.15 x 10⁻¹⁵ | Yes |
| 2-Methyl-2-butene | 4.14 x 10⁻¹⁶ | Yes |
| trans-2,2-Dimethyl-3-hexene | (3.38 ± 0.12) x 10⁻¹⁷[1] | Yes |
| trans-2,5-Dimethyl-3-hexene | (2.71 ± 0.26) x 10⁻¹⁷[1] | Yes |
| 4-Methyl-1-pentene | 1.35 x 10⁻¹⁷ | Yes |
Table 2: Arrhenius Parameters for Ozonolysis of an Analogous Alkene
| Alkene | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |
| 2-Methyl-2-pentenal | (1.42 ± 0.56) x 10⁻¹⁷ | 5.52 ± 1.03 | 298-318 |
Note: Data for 2-Methyl-2-pentenal is provided as an illustrative example of Arrhenius parameters for a methylated unsaturated compound.[2]
Table 3: Activation Energy for Liquid-Phase Oxidation of an Analogous Alkene
| Alkene | Reaction | Activation Energy (Ea) (kJ/mol) | Catalyst System |
| Butene | Oxidation to Methyl Ethyl Ketone | 30.22 | Homogeneous PdCl₂-CuCl₂ |
Note: This data for butene oxidation provides a reference for the energy barrier in a related liquid-phase catalytic oxidation process.[3]
Experimental Protocols
The following are detailed protocols for key reactions of alkenes, which can be adapted for studying the kinetics of this compound.
Protocol for Gas-Phase Ozonolysis Kinetics
This protocol is adapted from studies on the ozonolysis of methylated alkenes.[1]
Objective: To determine the second-order rate coefficient for the gas-phase reaction of this compound with ozone.
Materials:
-
This compound (high purity)
-
Ozone (O₃) source
-
Diluent gas (e.g., purified air or nitrogen)
-
Reaction chamber (e.g., Teflon bag or glass vessel of known volume)
-
Analytical instrument for monitoring reactant concentrations (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) for the alkene and a UV photometric ozone analyzer for O₃)
-
Flow controllers and mixing system
Procedure:
-
Reactant Preparation: Prepare a known concentration of this compound in a diluent gas. Similarly, prepare a known concentration of ozone.
-
Reaction Initiation: Introduce the two gas streams into the reaction chamber simultaneously. Ensure rapid mixing.
-
Monitoring: At regular time intervals, withdraw samples from the reaction chamber and analyze the concentrations of this compound and ozone.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound against time. For a pseudo-first-order reaction (with ozone in large excess), the slope of this plot will be -k'[O₃], where k' is the pseudo-first-order rate constant. The second-order rate constant (k) can then be calculated by dividing k' by the ozone concentration.
Diagram of Experimental Workflow for Ozonolysis Kinetics
Protocol for Chemoenzymatic Epoxidation
This protocol is based on the chemoenzymatic epoxidation of various alkenes using a lipase.[4]
Objective: To synthesize 2-methyl-1,2-epoxyoctane and study the reaction kinetics.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym 435)
-
Phenylacetic acid
-
Hydrogen peroxide (30% w/w)
-
Solvent (e.g., chloroform)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Thermostated shaker or water bath
-
Analytical instrument for monitoring product formation (e.g., GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.6 mmol) in chloroform (10 mL).
-
Addition of Reagents: To this solution, add phenylacetic acid (e.g., 8.8 mmol) and immobilized lipase (e.g., 1.7% w/w of reactants).
-
Reaction Initiation: Initiate the reaction by adding hydrogen peroxide (e.g., 4.4 mmol).
-
Reaction Conditions: Place the flask in a thermostated shaker (e.g., at 35°C and 250 rpm) and allow the reaction to proceed.
-
Sampling and Analysis: Withdraw aliquots from the reaction mixture at different time intervals. Quench the reaction in the aliquot (e.g., by adding a reducing agent like sodium sulfite). Analyze the sample using GC-MS to determine the concentration of the epoxide product.
-
Data Analysis: Plot the concentration of the epoxide product versus time to determine the initial reaction rate.
Diagram of Chemoenzymatic Epoxidation Signaling Pathway
Protocol for Homogeneous Hydroformylation Kinetics
This protocol is a general procedure based on rhodium-catalyzed hydroformylation of alkenes.[5]
Objective: To determine the rate of hydroformylation of this compound and the selectivity towards the linear and branched aldehydes.
Materials:
-
This compound
-
Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene or 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)
-
Syngas (a mixture of H₂ and CO)
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a sampling system
-
Analytical instrument for product analysis (e.g., GC)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the phosphine ligand in the solvent.
-
Reactor Charging: Transfer the catalyst solution and this compound to the high-pressure reactor.
-
Reaction Initiation: Seal the reactor, purge with syngas, and then pressurize to the desired pressure with the H₂/CO mixture. Heat the reactor to the desired temperature while stirring.
-
Monitoring: Maintain a constant pressure by feeding syngas as it is consumed. Take liquid samples at regular intervals.
-
Sample Analysis: Analyze the samples by GC to determine the concentrations of the reactant and the aldehyde products (2-methylnonanal and 2,2-dimethyl-octanal).
-
Data Analysis: Plot the concentration of this compound and the products as a function of time to determine the reaction rates and selectivity.
Diagram of Hydroformylation Experimental Workflow
Conclusion
While specific kinetic data for this compound remains a subject for further experimental investigation, the information and protocols presented here, based on analogous compounds and established methodologies, provide a robust framework for researchers, scientists, and drug development professionals. The provided data tables offer valuable estimations of reactivity, and the detailed protocols serve as a practical starting point for designing and conducting kinetic studies on this compound. The visualization of workflows and reaction pathways aims to enhance the understanding of the experimental and mechanistic aspects of its key transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid phase catalytic oxidation of butene to methyl ethyl ketone: a kinetic study - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for 2-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols involving 2-Methyl-1-octene. The information is intended for use by researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate. While direct applications of this compound in drug development are not widely documented in publicly available literature, its reactivity as a branched terminal alkene makes it a valuable building block in organic synthesis for the creation of more complex molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, reaction setup, and purification.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| CAS Number | 4588-18-5 | [1][4] |
| Appearance | Colorless liquid | |
| Density | 0.74 g/cm³ | [2] |
| Melting Point | -77.68°C | [2] |
| Boiling Point | 144°C | [2] |
| Flash Point | 32°C | [2] |
| Refractive Index | 1.4162 | [2] |
| Solubility | Insoluble in water; Soluble in alcohols and ethers. |
Application Note 1: Synthesis of 2-Methyl-1-octanol via Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, 2-methyl-1-octanol. This protocol is adapted from procedures for the hydroboration-oxidation of 1-octene.[5][6][7]
Reaction Scheme:
-
Hydroboration: this compound reacts with a borane reagent (e.g., BH₃·THF) to form a trialkylborane intermediate. The boron atom adds to the less substituted carbon of the alkene.
-
Oxidation: The trialkylborane is then oxidized in the presence of a basic aqueous solution of hydrogen peroxide to yield the corresponding alcohol.
Experimental Protocol: Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
1.0 M Borane-tetrahydrofuran complex solution (BH₃·THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add 12.6 g (100 mmol) of this compound.
-
Dissolve the alkene in 50 mL of anhydrous diethyl ether.
-
Place the flask in an ice bath to cool the contents to 0°C.
-
-
Hydroboration:
-
Slowly add 35 mL (35 mmol) of 1.0 M BH₃·THF solution to the stirred solution of the alkene via a syringe over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0°C with an ice bath.
-
Carefully and slowly add 15 mL of water to quench any excess borane.
-
Slowly add 35 mL of 3 M NaOH solution.
-
Follow by the slow, dropwise addition of 35 mL of 30% H₂O₂ solution, ensuring the internal temperature does not exceed 40°C.
-
After the addition of hydrogen peroxide is complete, allow the mixture to stir at room temperature for an additional hour.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude 2-methyl-1-octanol can be purified by fractional distillation under reduced pressure.
-
Expected Outcome:
The major product is 2-methyl-1-octanol, a primary alcohol. The regioselectivity of the hydroboration step favors the addition of boron to the terminal carbon, leading to the anti-Markovnikov product.
Application Note 2: Synthesis of 2-Methyl-1,2-epoxyoctane via Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2-methyl-1,2-epoxyoctane. Epoxides are versatile synthetic intermediates that can undergo ring-opening reactions to introduce a variety of functional groups.
Experimental Protocol: Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve 12.6 g (100 mmol) of this compound in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
-
Epoxidation:
-
In a separate beaker, dissolve approximately 24.8 g (110 mmol, accounting for 77% purity) of m-CPBA in 100 mL of dichloromethane.
-
Slowly add the m-CPBA solution to the stirred alkene solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 2 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture again to 0°C.
-
Quench the reaction by slowly adding 100 mL of saturated sodium sulfite solution to reduce excess peroxy acid. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
2 x 100 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid).
-
1 x 100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-methyl-1,2-epoxyoctane can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Safety Precautions:
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.
-
The reaction and work-up should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Discussion for Drug Development Professionals
While this compound does not appear to be a common scaffold in reported bioactive molecules, its derivatives, such as the corresponding alcohols and epoxides, are versatile intermediates. The introduction of a hydroxyl group via hydroboration-oxidation provides a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities, which can be a key strategy in the synthesis of compound libraries for screening. The branched methyl group provides steric bulk and can influence the binding affinity and metabolic stability of a potential drug candidate. Researchers in drug development may consider using this compound as a starting material for the synthesis of novel aliphatic chains to be incorporated into larger drug molecules.
References
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-1-octene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-1-octene. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale synthesis methods for this compound are:
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone or aldehyde. For this compound, this would typically involve the reaction of methylenetriphenylphosphorane with 2-octanone.[1][2] The key advantage is the unambiguous placement of the double bond.[3]
-
Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of an appropriate Grignard reagent (e.g., hexylmagnesium bromide) with a ketone (e.g., acetone) to form a tertiary alcohol (2-methyl-2-octanol).[4][5] Subsequent acid-catalyzed dehydration of the alcohol yields this compound, though often as a mixture with other isomers.[6][7]
-
Isomerization of Alkenes: This method involves the rearrangement of other C9 alkene isomers to the desired this compound using a catalyst.[8] The product is typically a mixture of various isomers, and the final composition depends on the catalyst and reaction conditions.
Q2: What are the major impurities I should expect for each synthesis method?
A2: The expected impurities are highly dependent on the chosen synthetic route:
-
Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO).[9][10] Incomplete reactions can leave unreacted starting materials (2-octanone and the phosphonium salt). Depending on the reaction conditions, minor amounts of the geometric isomer, (E/Z)-2-methyl-2-octene, may also be formed.
-
Grignard Reaction/Dehydration:
-
From the Grignard step, impurities can include unreacted starting materials (e.g., hexyl bromide, acetone), and the alkane byproduct (hexane) formed from the reaction of the Grignard reagent with any trace water.[11][12] Coupling products from the Grignard reagent, such as dodecane, can also be present.[13]
-
The dehydration step is often not completely selective and can lead to a mixture of alkene isomers, including 2-methyl-2-octene (the more substituted and often thermodynamically favored product), and other positional isomers.[6][14]
-
-
Isomerization: The primary "impurities" in this case are other C9 alkene isomers. The reaction typically yields a thermodynamic mixture of isomers, and separating the desired this compound can be challenging.[3]
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the impurities present:
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction. Techniques for its removal include:
-
Crystallization: TPPO can sometimes be crystallized from a suitable solvent mixture.
-
Column Chromatography: This is a very common method for separating the nonpolar alkene from the more polar TPPO.[9]
-
Precipitation: TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent or by forming an insoluble complex with metal salts like MgCl₂, ZnCl₂, or CaBr₂.[15][16]
-
-
Isomer Separation: Fractional distillation is the most common method for separating alkene isomers with different boiling points. However, isomers with very close boiling points can be difficult to separate completely. Preparative gas chromatography (prep-GC) can be used for high-purity separation on a smaller scale.
-
General Purification: Unreacted starting materials and other byproducts can often be removed by a combination of aqueous workup (washing with water, brine, and sometimes dilute acid or base) and distillation or column chromatography.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Wittig Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete ylide formation. | 1. Ensure the base used (e.g., n-BuLi, NaH) is fresh and of sufficient strength. Perform the reaction under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). |
| 2. Deactivation of the ylide. | 2. Ylides are sensitive to air and moisture. Prepare the ylide in situ and use it immediately. | |
| 3. Unreactive ketone. | 3. While 2-octanone is generally reactive, ensure it is pure and free of inhibitors. | |
| Product is contaminated with a large amount of triphenylphosphine oxide (TPPO) | 1. Inherent byproduct of the reaction. | 1. Refer to the purification strategies in the FAQ section (Q3). Consider using a phosphine oxide scavenger or a modified phosphine reagent that results in a more easily removable byproduct. |
| Presence of (E/Z)-2-methyl-2-octene isomer | 1. Isomerization of the ylide or product under reaction conditions. | 1. Use salt-free ylide generation conditions, as lithium salts can affect stereoselectivity.[17] Employ milder reaction temperatures and shorter reaction times. |
Grignard Reaction and Dehydration
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | 1. Magnesium surface is oxidized. | 1. Use fresh magnesium turnings. Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[12] |
| 2. Presence of moisture in glassware or solvent. | 2. Flame-dry all glassware before use. Use anhydrous solvents (e.g., diethyl ether, THF).[11] | |
| Low yield of the tertiary alcohol | 1. Grignard reagent reacted with water or CO₂. | 1. Maintain strict anhydrous and inert atmosphere conditions throughout the reaction. |
| 2. Side reactions of the Grignard reagent. | 2. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions like enolization.[4] | |
| Dehydration step yields a mixture of alkene isomers | 1. The reaction follows Zaitsev's rule, favoring the more substituted alkene. | 1. Use a milder dehydrating agent or explore alternative elimination conditions that may favor the terminal alkene (Hofmann elimination), although this is less common for tertiary alcohols. |
| 2. Carbocation rearrangements. | 2. While less likely with a tertiary carbocation, using a lower reaction temperature during dehydration may minimize rearrangements. |
Isomerization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting alkene | 1. Inactive or poisoned catalyst. | 1. Ensure the catalyst is properly activated and the starting material is free of impurities that could act as catalyst poisons. |
| Product is a complex mixture of isomers | 1. The catalyst is not selective. | 1. Screen different isomerization catalysts to find one with higher selectivity for the desired isomer. Some catalysts show high kinetic selectivity for specific isomers. |
| 2. The reaction has reached thermodynamic equilibrium. | 2. For kinetically controlled isomerizations, carefully control the reaction time and temperature to favor the desired product before equilibrium is reached. |
Data Presentation
| Synthesis Method | Common Impurities | Typical Purity after Purification (%) | Analytical Method for Purity Assessment |
| Wittig Reaction | Triphenylphosphine oxide, unreacted 2-octanone, (E/Z)-2-methyl-2-octene | >98% | GC-MS, ¹H NMR |
| Grignard/Dehydration | 2-methyl-2-octene, other positional isomers, unreacted alcohol, hexane, dodecane | 90-98% (purity is often limited by isomer separation) | GC-MS, ¹H NMR |
| Isomerization | Positional and geometric isomers of C9 alkenes | Variable (highly dependent on catalyst and purification) | GC-MS |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, the following are generalized procedures for the key reactions involved. Note: These are illustrative and require optimization for the specific synthesis of this compound.
Protocol 1: Wittig Reaction (Illustrative)
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 2-octanone in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide.
Protocol 2: Grignard Reaction and Dehydration (Illustrative)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of hexyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining hexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[12]
-
Reaction with Acetone: Cool the Grignard solution to 0 °C and add a solution of anhydrous acetone in diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain the crude 2-methyl-2-octanol.
-
Dehydration: Combine the crude alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat the mixture. The alkene product can be distilled directly from the reaction mixture. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and distill to obtain the purified alkene mixture.[6]
Mandatory Visualization
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. studylib.net [studylib.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Methyl-1-octene
Welcome to the technical support center for the synthesis of 2-Methyl-1-octene. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound include the Wittig reaction, and a two-step process involving a Grignard reaction followed by the dehydration of the resulting alcohol.[1][2][3] Each method offers distinct advantages regarding regioselectivity and yield.
Q2: What are the primary advantages of the Wittig reaction for this synthesis?
A2: The Wittig reaction is highly advantageous for its exceptional regioselectivity. It unambiguously forms the double bond at a specific location, which is a significant benefit over elimination reactions that can produce mixtures of isomers.[3][4] This method involves reacting an aldehyde or ketone with a phosphorus ylide to directly form the alkene.[2][5]
Q3: What challenges are associated with the Grignard reaction followed by dehydration?
A3: The main challenge with this two-step method is the dehydration step, which is an elimination reaction. Acid-catalyzed dehydration of the intermediate alcohol (2-methyl-2-octanol) often follows Zaitsev's rule, which can lead to the formation of a mixture of alkene isomers, including the more substituted and thermodynamically stable 2-methyl-2-octene, in addition to the desired this compound.[6][7] Furthermore, Grignard reagents are extremely sensitive to moisture, requiring strictly anhydrous conditions for the reaction to be successful.[8][9]
Q4: Can I synthesize this compound via dehydration of an alcohol?
A4: Yes, the dehydration of 2-methyl-1-octanol can produce this compound. However, like the dehydration of 2-methyl-2-octanol, this reaction can be non-selective and may result in the formation of multiple alkene isomers.[1] While high yields are achievable under optimal conditions, catalyst deactivation and low yields for certain alcohols can be limiting factors.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Grignard Method) | 1. Inactive Grignard Reagent: Deactivated by moisture or atmospheric CO2.[8] 2. Incorrect Reactant Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[8] 3. Low Reaction Temperature: The reaction may proceed too slowly at the employed temperature.[8] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[8][9] 2. Optimize Reactant Ratios: Carefully measure and control the stoichiometry. A slight excess of the Grignard reagent might be beneficial.[8] 3. Adjust Temperature: While Grignard reagent formation may need cooling, the subsequent addition reaction might be more efficient at room temperature or with gentle heating. Monitor reaction progress via TLC or GC.[8] |
| Formation of Multiple Isomers (Dehydration Step) | 1. Zaitsev's Rule Predominance: The reaction favors the formation of the more stable, more substituted alkene.[6] 2. Carbocation Rearrangements: The intermediate carbocation may rearrange to a more stable form before elimination. | 1. Use a Bulky Base for Elimination: For related eliminations, a sterically hindered base can favor the formation of the less substituted (Hofmann) product. 2. Consider Alternative Dehydrating Agents: Explore different acid catalysts and reaction conditions to influence the product distribution. |
| Low or No Product Yield (Wittig Reaction) | 1. Unstable Ylide: The phosphorus ylide may have decomposed before reacting. 2. Sterically Hindered Carbonyl: The ketone or aldehyde used might be too sterically hindered for the ylide to attack effectively. 3. Improper Base for Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt.[4] | 1. Generate the Ylide In Situ: Prepare the ylide immediately before the addition of the carbonyl compound. 2. Use a Less Hindered Carbonyl Substrate if Possible. 3. Select an Appropriate Base: For non-stabilized ylides, a very strong base like butyl lithium (n-BuLi) is often required.[4] |
| Difficulty in Product Purification | 1. Similar Boiling Points of Isomers: Isomeric byproducts may have boiling points close to the desired product, making distillation challenging. 2. Presence of Triphenylphosphine Oxide (Wittig Reaction): This byproduct can sometimes be difficult to separate from the alkene product.[2] | 1. Use Fractional Distillation: A fractional distillation column can help separate compounds with close boiling points.[6] 2. Chromatography: Column chromatography is an effective method for separating the desired product from byproducts. For the Wittig reaction, triphenylphosphine oxide is more polar than the alkene product. |
Optimizing Reaction Conditions
The following tables summarize typical reaction conditions for relevant synthetic steps.
Table 1: Grignard Reagent Formation and Reaction
| Parameter | Condition | Rationale / Notes |
| Solvent | Anhydrous diethyl ether or THF | Ethers are crucial for stabilizing the Grignard reagent.[10] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and CO2.[8] |
| Magnesium Activation | Iodine crystal or mechanical grinding | Removes the passivating oxide layer on the magnesium turnings.[10] |
| Temperature | 0°C to room temperature | The reaction is exothermic; initial cooling may be necessary. |
| Workup | Aqueous acid (e.g., dilute HCl or H2SO4) | Protonates the intermediate alkoxide to form the alcohol.[11] |
Table 2: Acid-Catalyzed Dehydration of 2-Methyl-2-octanol
| Parameter | Condition | Rationale / Notes |
| Catalyst | Strong acid (e.g., H2SO4, H3PO4) | Protonates the hydroxyl group, making it a good leaving group (water).[12] |
| Temperature | Elevated temperatures | Favors the elimination reaction.[6] |
| Product Removal | Distillation as it forms | Shifts the equilibrium towards the product side (Le Chatelier's principle), improving overall yield.[6] |
Table 3: Wittig Reaction Conditions
| Parameter | Condition | Rationale / Notes |
| Ylide Generation | Strong base (e.g., n-BuLi, NaH, NaOMe)[13] | Deprotonates the phosphonium salt to form the nucleophilic ylide.[4] |
| Solvent | Anhydrous THF or ether | Aprotic solvent required for the strong base and ylide. |
| Temperature | -78°C to room temperature | Ylide formation is often done at low temperatures, followed by reaction with the carbonyl compound at a slightly higher temperature. |
| Reactants | Aldehyde or ketone and a phosphonium ylide | The Wittig reaction is a premier method for converting these carbonyls into alkenes.[4][5] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Dehydration
Step A: Synthesis of 2-Methyl-2-octanol via Grignard Reaction
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a condenser, add magnesium turnings. Add a solution of methyl bromide or methyl iodide in anhydrous diethyl ether dropwise to the magnesium. A small crystal of iodine can be added to initiate the reaction. The reaction is initiated when the solution turns cloudy and begins to reflux gently.
-
Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
Workup: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-2-octanol.
Step B: Dehydration of 2-Methyl-2-octanol
-
Setup: Place the crude 2-methyl-2-octanol in a round-bottom flask with a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid and a boiling stone.[6]
-
Distillation: Set up a fractional distillation apparatus.[6][12] Heat the flask gently. The lower-boiling alkene products will distill as they are formed.
-
Collection: Collect the distillate in a receiver cooled in an ice bath. The temperature at the distillation head should be monitored to be below the boiling point of the starting alcohol.
-
Purification: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any acid, then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous Na2SO4). The final product can be further purified by fractional distillation to separate isomeric alkenes.
Protocol 2: Synthesis via Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C or below. Add a strong base, such as n-butyllithium, dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Carbonyl: To the ylide solution, add a solution of heptanal in anhydrous THF dropwise at 0°C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with a nonpolar solvent like hexane. The byproduct, triphenylphosphine oxide, is often insoluble in hexane and can be removed by filtration. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound via Grignard reaction and subsequent dehydration.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common causes of low yield in this compound synthesis.
References
- 1. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dehydration of an alcohol [cs.gordon.edu]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. adichemistry.com [adichemistry.com]
- 11. youtube.com [youtube.com]
- 12. sites.nvcc.edu [sites.nvcc.edu]
- 13. Wittig Reaction [organic-chemistry.org]
stability and storage issues of 2-Methyl-1-octene
Technical Support Center: 2-Methyl-1-octene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a branched-chain alkene with the molecular formula C₉H₁₈.[1] It features a terminal double bond between the first and second carbon atoms and a methyl group on the second carbon.[2] This structure makes it a reactive molecule and a useful intermediate in organic synthesis and the polymer industry.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 4588-18-5 | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~144-145 °C | [4] |
| Melting Point | ~ -78 °C | [4] |
| Density | ~0.734 - 0.747 g/cm³ | [4] |
| Flash Point | 32 °C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [3] |
Q2: What are the primary stability concerns for this compound?
As an unsaturated hydrocarbon, the primary stability concerns for this compound are:
-
Oxidation: Like many alkenes and ethers, this compound can react with atmospheric oxygen upon exposure to air and light to form unstable peroxides.[5][6][7] Peroxides can be shock-sensitive and explosive, especially upon concentration (e.g., during distillation).[7][8]
-
Polymerization: The terminal double bond makes it susceptible to radical-initiated polymerization, particularly when exposed to heat, light, or air.[5] This can result in the formation of oligomers or polymers, which may appear as a viscous residue or solid, thereby reducing the purity of the compound.[5]
-
Isomerization: Under certain conditions, such as in the presence of acid catalysts or upon heating, the double bond in this compound can migrate to form more stable internal octene isomers.[2][5]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is crucial to store it under the proper conditions. The compound is flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[9][10]
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[9] Refrigeration at 2-8°C is advisable for long-term storage.[5] | Low temperatures slow down the rates of degradation reactions like oxidation and polymerization.[5] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][9][11] | Minimizes contact with atmospheric oxygen, preventing oxidation and peroxide formation.[5] |
| Light | Store in an amber or opaque vial to protect from light.[5][6] | Light can initiate radical reactions that lead to polymerization and other degradation pathways.[5] |
| Container | Use a glass vial with a PTFE-lined cap.[5] Ensure the container is properly grounded.[9] | Prevents evaporation and contamination from air and moisture. Grounding prevents static discharge, a potential ignition source.[9] |
| Inhibitors | For long-term storage, consider adding a polymerization inhibitor such as Butylated hydroxytoluene (BHT).[5][8] | Inhibitors quench radical species that can initiate unwanted polymerization.[5] |
Troubleshooting Guide
Issue 1: Unexpected experimental results or low product yield.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting: The purity of the starting material may have been compromised due to improper storage. Analyze the this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR to check for the presence of isomers, polymers, or oxidation products.[5] If degradation is confirmed, it is recommended to use a fresh, properly stored sample.[5]
-
-
Possible Cause 2: Presence of Peroxides.
-
Troubleshooting: Peroxides can interfere with chemical reactions. Test the material for the presence of peroxides before use, especially if it has been stored for an extended period or exposed to air. (See Experimental Protocol 1). Caution: Do not test for peroxides if solid crystals are visible in the container or around the cap, as these can be explosive.[12]
-
Logical Flow for Troubleshooting Stability Issues
References
- 1. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]
- 3. 2-METHYLOCT-1-ENE [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. odu.edu [odu.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. novachem.com [novachem.com]
- 12. ehs.mit.edu [ehs.mit.edu]
Technical Support Center: Preventing Polymerization of 2-Methyl-1-octene During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of 2-Methyl-1-octene. The following guides provide troubleshooting advice and answers to frequently asked questions to ensure the stability and purity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample becoming viscous or forming solids?
A1: An increase in viscosity or the formation of solid precipitates are strong indicators of polymerization.[1] this compound, as an alkene, contains a carbon-carbon double bond that is susceptible to free-radical polymerization.[2][3] This process involves the linking of individual monomer units into long polymer chains, which alters the physical properties of the material from a liquid to a viscous gum or a solid.[1]
Q2: What factors can initiate the polymerization of this compound?
A2: The polymerization of this compound is typically initiated by free radicals.[2] Common sources of free radicals in a laboratory environment include:
-
Oxygen: Alkenes can react with atmospheric oxygen, especially under prolonged storage, to form peroxides.[4][5][6] These peroxides can then decompose, catalyzed by heat or light, to generate free radicals that initiate polymerization.[1][5]
-
Light: High-energy light, particularly UV radiation, can provide the energy to generate free radicals and trigger polymerization.[1][4][6]
-
Heat: Elevated temperatures accelerate the rate of peroxide formation and decomposition, thereby increasing the risk and rate of polymerization.[1][6]
-
Impurities: Contaminants such as metal ions or residual initiators from the synthesis process can also act as catalysts for polymerization.[1]
Q3: What are the ideal storage conditions for this compound?
A3: Proper storage is the most critical step in preventing polymerization. The primary goal is to exclude all potential initiators. Key recommendations are summarized in the table below.
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers to prevent spontaneous polymerization during storage.[2][7] They function by acting as free-radical scavengers.[2][6] When a free radical is formed in the monomer, the inhibitor molecule rapidly reacts with it, creating a stable, non-reactive molecule that is unable to propagate the polymerization chain reaction.[2][7]
Q5: Which inhibitors are recommended for this compound and at what concentration?
A5: For alkenes like this compound, phenolic compounds are highly effective inhibitors. Butylated hydroxytoluene (BHT) is a widely used and recommended choice.[2][4][7] A typical starting concentration for BHT is between 100-200 ppm, though the optimal concentration may require experimental validation.
Q6: How can I test my sample for peroxides, which can initiate polymerization?
A6: It is crucial to test for peroxides before using any stored alkene, especially before distillation or significant heating, as peroxides can be explosive upon concentration.[5][8]
-
Peroxide Test Strips: Commercially available test strips offer a quick and convenient method. The strip changes color in the presence of peroxides, with the intensity corresponding to the concentration.[8]
-
Potassium Iodide (KI) Method: A more sensitive method involves adding the solvent to a solution of potassium iodide in glacial acetic acid. Peroxides will oxidize the iodide ion (I⁻) to iodine (I₂), resulting in a yellow to brown color.[5][8] The addition of a starch indicator will produce a more vivid blue-black color in the presence of iodine.[5]
Q7: How do I remove an inhibitor like BHT before my experiment?
A7: Phenolic inhibitors such as BHT are acidic and can be removed by washing the this compound with an aqueous base solution, such as 5% aqueous sodium hydroxide (NaOH), in a separatory funnel. This is followed by washing with water to remove residual base and then drying over an anhydrous salt like magnesium sulfate. It is critical to use the purified, inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Increased Viscosity or Gel/Solid Formation | Polymerization has occurred. | Do not use the material. Review storage history against recommended conditions.[3] If polymerization is significant, dispose of the material according to institutional safety guidelines.[3] |
| Discoloration (e.g., Yellowing) | Oxidation and/or formation of impurities. | Test for the presence of peroxides immediately (see Protocol 1).[6] If peroxides are present, the material's quality is compromised. If the peroxide level is low, consider purification, but proceed with extreme caution. |
| Inconsistent or Failed Experimental Results | Partial polymerization or degradation of the starting material. | Re-analyze the purity of the this compound stock using Gas Chromatography (GC) or NMR before use.[3][6] If purity is compromised, purify the monomer immediately before your next experiment (see Protocol 3). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of thermally initiated polymerization and slows peroxide formation.[1][3][4][6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, which is essential for the formation of peroxides that can initiate polymerization.[3][4][6] |
| Light | Store in an amber or opaque vial | Excludes UV light, a common initiator of free-radical reactions.[1][4][6] |
| Container | Tightly sealed glass container with a PTFE-lined cap | Prevents contamination and exposure to air and moisture.[3][4] Ensures the container is clean, dry, and inert.[6] |
| Inhibitor | Add a stabilizer such as BHT (100-200 ppm) if not already present | Actively scavenges free radicals to stop the polymerization chain reaction.[3][7] |
Table 2: Common Polymerization Inhibitors for Alkenes
| Inhibitor Class | Example | Mechanism of Action | Typical Concentration |
| Phenolic Compounds | Butylated Hydroxytoluene (BHT) | Donates a hydrogen atom to reactive peroxy radicals, forming a stable radical that terminates the chain reaction.[9][10] | 50 - 500 ppm |
| Quinones | Hydroquinone (HQ) | Acts as an effective radical scavenger, interrupting the polymerization process.[1][11] | 100 - 1000 ppm |
| Hindered Amines | Hindered Amine Light Stabilizers (HALS) | Do not absorb UV light but are highly efficient at trapping free radicals formed during photo-oxidation.[6] | 100 - 2000 ppm |
Visualized Workflows and Mechanisms
Caption: A diagram illustrating the three key stages of free-radical polymerization.
Caption: The process by which BHT scavenges a free radical to halt polymerization.
Caption: A logical workflow for troubleshooting stability issues with this compound.
Experimental Protocols
Protocol 1: Peroxide Detection (Potassium Iodide Method)
This protocol describes a qualitative test for the presence of peroxides in this compound.
-
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Deionized water
-
Test tubes
-
-
Procedure:
-
Prepare the test solution by dissolving approximately 0.1 g of potassium iodide in 1 mL of glacial acetic acid in a test tube. Prepare a second "blank" test tube with only the acetic acid solution for comparison.
-
Add 1 mL of the this compound sample to the test solution.
-
Gently swirl the tube to mix the contents.
-
Observe any color change against the blank.
-
-
Interpretation of Results:
Protocol 2: Accelerated Stability Test for Inhibitor Effectiveness
This protocol allows for the rapid evaluation of different inhibitors or inhibitor concentrations.
-
Materials:
-
This compound (purified, inhibitor-free)
-
Selected inhibitors (e.g., BHT, Hydroquinone)
-
Small, sealable glass vials with PTFE-lined caps
-
Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
-
Procedure:
-
Prepare stock solutions of each inhibitor in a suitable volatile solvent (e.g., hexane) at a known concentration.
-
Dispense equal aliquots of purified this compound into a series of labeled vials. Include a control sample with no inhibitor.
-
Add the appropriate volume of each inhibitor stock solution to the vials to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).
-
Seal the vials tightly and place them in the oven at a constant elevated temperature (e.g., 60°C).
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At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove a set of vials (one for each condition) from the oven and allow them to cool to room temperature.
-
Analyze the samples by GC-MS to monitor the concentration of the this compound monomer and quantify the formation of any dimers, trimers, or other oligomers.
-
-
Data Analysis:
-
Compare the rate of monomer depletion and oligomer formation across the different inhibitor conditions. The most effective inhibitor will show the least change from the initial state over time.[2]
-
Protocol 3: Removal of Phenolic Inhibitors (e.g., BHT)
This protocol describes how to remove acidic phenolic inhibitors prior to a chemical reaction.
-
Materials:
-
This compound containing a phenolic inhibitor
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
-
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution. Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to aid in the removal of water. Discard the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes.
-
Filter the dried monomer into a clean, dry flask.
-
-
Critical Note: The resulting inhibitor-free this compound is highly reactive and should be used immediately.[3] If short-term storage is unavoidable, keep it at 0-5°C under an inert atmosphere for no more than a few hours.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Peroxide Forming Solvents [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: NMR Analysis of 2-Methyl-1-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of 2-Methyl-1-octene, with a specific focus on resolving peak broadening.
Troubleshooting Guide: Resolving Peak Broadening
Question: My ¹H NMR spectrum of this compound shows significantly broadened peaks. What are the most common causes and how can I fix it?
Answer:
Peak broadening in the NMR spectrum of this compound can stem from several factors related to sample preparation, instrument settings, and inherent properties of the molecule. The most common issues are high sample concentration, presence of paramagnetic impurities, and poor magnetic field homogeneity (shimming).
A systematic approach to troubleshooting this issue is recommended. Start by addressing sample preparation issues before moving on to instrument optimization.
Question: How does sample concentration affect peak broadening for this compound?
Answer:
High sample concentrations can lead to increased solution viscosity, which restricts molecular tumbling and results in broader NMR signals. For a relatively non-polar and volatile molecule like this compound, intermolecular interactions can also increase at higher concentrations, contributing to peak broadening.
-
Solution: Prepare a more dilute sample. For routine ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] If you prepared a concentrated sample for ¹³C NMR, be aware that the ¹H spectrum from the same sample may have broader lines due to the increased viscosity.[1]
Question: Could paramagnetic impurities be the cause of my broad peaks, and how can I remove them?
Answer:
Yes, the presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[2] These impurities affect the local magnetic field and accelerate transverse relaxation, leading to wider peaks.
-
Solution 1: Degassing: To remove dissolved oxygen, degas the sample using the freeze-pump-thaw technique for at least three cycles.[1] A simpler, though less effective, method is to gently bubble an inert gas like nitrogen or argon through the sample, but this can cause evaporation of the volatile solvent and analyte.[1]
-
Solution 2: Removal of Metal Ions: If contamination with paramagnetic metal ions is suspected (e.g., from glassware or reagents), they can be removed by chelation or precipitation.[3][4] Adding a chelating agent or a suitable precipitating salt followed by centrifugation can effectively remove these ions from the solution.[3][4][5] Filtering the sample through a tight plug of glass wool in a Pasteur pipette before transferring it to the NMR tube is also a crucial step to remove any particulate matter.[1][6]
Question: My peaks are still broad after optimizing the sample preparation. How do I properly shim the spectrometer for this sample?
Answer:
Poor shimming, which leads to an inhomogeneous magnetic field across the sample, is a very common cause of broad and distorted spectral lines.[7][8] The process of shimming adjusts the currents in a series of shim coils to counteract these inhomogeneities.[8]
-
Solution: A systematic shimming procedure should be followed. Start by loading a standard shim file appropriate for your solvent and probe. After achieving a lock, manually optimize the lower-order on-axis shims (Z1, Z2) by maximizing the lock level.[7] Then, adjust the lower-order off-axis shims (X1, Y1). For higher resolution, automated gradient shimming procedures are highly effective and can provide a much better starting point for manual fine-tuning.[7] It is important to ensure the sample is placed correctly in the spinner and centered within the coil.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a ¹H NMR sample of this compound?
A1: For ¹H NMR, a concentration of approximately 5-25 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is recommended.[1] This concentration is usually sufficient to obtain a good signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.[1][2]
Q2: Which deuterated solvent is best for this compound?
A2: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar compounds like this compound. It is important to use a high-purity solvent and to be aware of the residual solvent peak. If peak overlap with the analyte is an issue, other solvents like benzene-d₆ or acetone-d₆ can be used, as they may alter the chemical shifts of the analyte's protons.[6]
Q3: Can the NMR acquisition parameters themselves cause peak broadening?
A3: While less common for simple 1D spectra, certain acquisition parameters can influence line shape. An improperly set acquisition time (AT) or relaxation delay (D1) can affect the quality of the spectrum, especially for quantitative measurements. For achieving high resolution, ensure the acquisition time is sufficient to allow the FID to decay fully. For quantitative accuracy, the relaxation delay should be at least 5 times the T1 of the slowest relaxing proton to ensure full relaxation between pulses.[11]
Q4: My sample is volatile. Are there special preparation techniques I should use?
A4: Yes, for volatile compounds, it is important to minimize sample loss during preparation and handling. A technique using a micropreparative GC system can be employed for very small, volatile samples to ensure high recovery and purity.[12][13] For routine work, ensure the NMR tube is capped tightly immediately after sample preparation.[1] Avoid excessive heating and prolonged exposure to air.
Data Presentation
Table 1: Recommended Parameters for High-Resolution NMR of this compound
| Parameter | Recommended Value/Procedure | Rationale for Minimizing Peak Broadening |
| Sample Concentration | 5-25 mg / 0.6-0.7 mL | Reduces solution viscosity and minimizes intermolecular interactions that can cause broadening.[1][2] |
| Solvent | Chloroform-d (CDCl₃) | Good solubility for non-polar alkenes. Ensure high purity. |
| Sample Filtration | Filter through glass wool plug | Removes suspended solid particles that distort magnetic field homogeneity.[1][6] |
| Degassing | Freeze-Pump-Thaw (3 cycles) | Removes dissolved paramagnetic O₂ which accelerates relaxation and broadens lines.[1] |
| Shimming | Automated gradient shimming followed by manual optimization of Z1/Z2 and X/Y shims. | Corrects for magnetic field inhomogeneity, a primary cause of broad and distorted lineshapes.[7] |
| Acquisition Time (AT) | 2-4 seconds | Allows for complete decay of the FID, ensuring high digital resolution. |
| Relaxation Delay (D1) | 1-5 seconds (for routine ¹H) | Ensures protons have sufficiently relaxed before the next pulse, preventing saturation and potential artifacts. |
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation for this compound
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Weigh 5-10 mg of purified this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity deuterated chloroform (CDCl₃).
-
Tightly cap the vial and gently swirl to dissolve the compound completely.
-
Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool.[1]
-
Carefully filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.[1][6]
-
Cap the NMR tube immediately to prevent evaporation of the solvent and analyte.
-
If paramagnetic impurities are a concern, perform the degassing procedure (Protocol 2) at this stage.
-
Label the tube clearly before inserting it into the spectrometer.[6]
Protocol 2: Removal of Paramagnetic Impurities by Freeze-Pump-Thaw
-
Prepare the NMR sample as described in Protocol 1, ensuring the tube is properly flame-sealed or attached to a vacuum line via a suitable adapter.
-
Freeze the sample by slowly immersing the bottom of the NMR tube in liquid nitrogen.
-
Once the sample is completely frozen, open the valve to the high-vacuum pump and evacuate the headspace for 2-3 minutes.
-
Close the valve to the pump and carefully thaw the sample in a room temperature water bath. You may observe gas bubbles being released from the solution as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen.[1]
-
After the final cycle, seal the tube (if using a flame-sealable tube) or close the valve before removing it from the vacuum line.
Protocol 3: Routine Spectrometer Shimming Procedure
-
Insert the prepared sample into the spectrometer.
-
Load a standard, reliable shim set for the probe and solvent you are using.
-
Establish a field frequency lock on the deuterium signal of the solvent. Adjust the lock power and gain to achieve a stable lock signal without saturation.
-
Turn off sample spinning for non-spinning shims.
-
Manually adjust the Z1 and Z2 shims iteratively to maximize the lock level display.
-
Adjust the X1 and Y1 shims to further maximize the lock level.
-
For optimal homogeneity, initiate an automated gradient shimming routine.[7] This will provide an excellent starting point for further manual adjustments.
-
After the gradient shim, re-optimize Z1, Z2, X1, and Y1 manually. If necessary, proceed to higher-order shims like XZ and YZ.
-
If required, turn on sample spinning (typically 20 Hz) and optimize the spinning shims to minimize spinning sidebands.
Visualizations
Caption: Troubleshooting workflow for resolving NMR peak broadening.
Caption: Relationship between causes and the effect of peak broadening.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. lsa.umich.edu [lsa.umich.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. nmr spectroscopy - What factors are important for quantitative analysis of a proton 1D-NMR spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Submicro scale NMR sample preparation for volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of 2-Methyl-1-octene
This guide provides optimized parameters, frequently asked questions, and troubleshooting advice for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-1-octene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for analyzing this compound?
A1: A successful analysis of this compound, a volatile hydrocarbon, depends on a well-optimized method. Below are recommended starting parameters that can be further adjusted to suit your specific instrumentation and sample matrix.
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter Category | Setting | Rationale & Notes |
| GC System | ||
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, non-polar column suitable for hydrocarbon analysis, offering good resolution for volatile compounds.[1] For highly volatile analytes, a thicker film (e.g., 1.0 µm) may improve retention and peak shape.[2] |
| Carrier Gas | Helium | Inert and provides good efficiency. A constant flow rate of 1.0 - 1.5 mL/min is recommended.[1][3] |
| Inlet Mode | Splitless | Ideal for trace analysis to maximize the amount of analyte transferred to the column.[1] If sample concentration is high, a split injection (e.g., 20:1 or 50:1) can prevent column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation.[1] |
| Injection Volume | 1 µL | A standard volume; can be adjusted based on sample concentration and instrument sensitivity. |
| Oven Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 2 min | The low initial temperature helps focus the volatile this compound at the head of the column, improving peak shape. The ramp allows for the elution of any less volatile components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible mass spectra and enabling library matching. |
| Electron Energy | 70 eV | Standard energy for creating consistent fragmentation patterns for library comparison.[4] |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with the prevention of thermal degradation.[1] |
| Quadrupole Temp. | 150 °C | Helps maintain mass accuracy.[1] |
| Acquisition Mode | Full Scan | Recommended for method development and qualitative analysis. A scan range of m/z 40-250 is appropriate for this compound (MW: 126.24 g/mol ).[5] |
| Solvent Delay | 2 - 3 minutes | Prevents the high concentration of solvent from entering the MS, which can damage the filament and detector. The delay should be set just before the analyte of interest elutes. |
Q2: How should I prepare my sample and standards for analysis?
A2: Sample preparation is critical for accurate and reproducible results.
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent like hexane or methanol. Perform serial dilutions to create a calibration curve covering the expected concentration range of your samples (e.g., 0.1 µg/mL to 10 µg/mL).[6][7]
-
Sample Preparation: The preparation method depends on the sample matrix. For liquid samples, a simple dilution with the appropriate solvent may be sufficient. For more complex matrices, techniques like solid-phase microextraction (SPME) or purge-and-trap can be used to extract and concentrate the volatile this compound.[8][9]
Experimental Protocol & Workflow
This section provides a detailed methodology for the analysis.
1. Experimental Protocol
-
Instrument Preparation:
-
Ensure the GC-MS system is leak-free and that the carrier gas is pure. Impurities in the gas can cause baseline issues and column degradation.
-
Install a clean, deactivated inlet liner, preferably with glass wool, to facilitate sample vaporization and trap non-volatile residues.
-
Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.
-
-
Sequence Setup:
-
Begin the analytical sequence with one or two solvent blanks to confirm system cleanliness.
-
Run the calibration standards from the lowest to the highest concentration.
-
Inject the unknown samples. It is good practice to run a check standard or a blank periodically throughout the sequence (e.g., every 10-15 samples) to monitor instrument performance.
-
-
Data Acquisition:
-
Load the optimized GC-MS method (as described in Table 1).
-
Set up the data acquisition file names and sample information in the instrument software.
-
Begin the sequence run.
-
-
Data Analysis:
-
Integrate the chromatographic peak for this compound.
-
Confirm the identity of the peak by comparing its retention time to that of a known standard and by matching its mass spectrum against a reference library (e.g., NIST).
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the samples using the regression equation from the calibration curve.
-
2. Experimental Workflow Visualization
Troubleshooting Guide
Q3: My chromatogram shows poor peak shape (tailing or fronting). What should I do?
A3: Poor peak shape is a common issue that can compromise resolution and integration accuracy.[10]
-
Peak Tailing: This is often caused by active sites in the system that interact with the analyte.[11]
-
Solution 1: Check the Inlet. The inlet liner is a common source of activity. Replace it with a new, deactivated liner. If the problem persists, consider trimming the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residues.[11]
-
Solution 2: Check for Leaks. Air leaks can oxidize the column's stationary phase, creating active sites. Perform a leak check on the system.
-
Solution 3: Sample Overloading (less common for tailing). While more associated with fronting, injecting too concentrated a sample can sometimes contribute to tailing. Try diluting the sample.
-
-
Peak Fronting: This typically indicates the column is overloaded or there is a temperature mismatch.
-
Solution 1: Dilute the Sample. This is the most common cause. Dilute your sample and re-inject.
-
Solution 2: Lower Initial Oven Temperature. If the initial oven temperature is too high, the analyte may not focus properly at the head of the column. Try lowering the initial temperature by 10-20 °C.
-
Solution 3: Check Solvent Compatibility. Using a polar solvent (like methanol) on a non-polar column can cause poor peak shape due to inefficient "wetting" of the stationary phase. If possible, use a non-polar solvent like hexane.
-
Table 2: Troubleshooting Peak Shape Issues
| Symptom | Possible Cause | Recommended Action |
| Tailing Peak | Active sites in liner or column | Replace inlet liner; trim the column. |
| System leak (oxygen exposure) | Perform a leak check. | |
| Fronting Peak | Column overloading | Dilute the sample. |
| Initial oven temperature too high | Decrease the initial oven temperature. |
Q4: I'm not getting enough sensitivity, or my peak area is unexpectedly low. How can I improve it?
A4: Low sensitivity can stem from issues with the sample introduction, the GC-MS system itself, or the method parameters.
-
Solution 1: Check the Syringe and Injection. Ensure the injection syringe is functioning correctly and not clogged. Verify the injection volume and that the autosampler is drawing from the correct vial position. A sudden decrease in all peak heights could indicate a problem with the injection process.[11]
-
Solution 2: Clean the MS Ion Source. Over time, the ion source can become contaminated, leading to a significant drop in signal intensity. Follow the manufacturer's procedure for cleaning the ion source.
-
Solution 3: Check for Leaks. A leak in the system, particularly on the MS side, will raise the background noise and reduce sensitivity. Check the vacuum pressure and perform a leak check if necessary.
-
Solution 4: Optimize MS Parameters. Ensure the MS is tuned correctly. An out-of-date tune file can lead to poor sensitivity and mass assignment errors.
-
Solution 5: Switch to SIM Mode. For maximum sensitivity in quantitative analysis, switch from Full Scan to Selected Ion Monitoring (SIM) mode. Monitor 2-3 characteristic ions for this compound.
Q5: I'm seeing extraneous "ghost" peaks in my chromatogram. What is their source?
A5: Ghost peaks are peaks that appear in blanks or are not part of the sample itself. They are typically caused by contamination.[10]
-
Solution 1: Identify the Source. The source can be septum bleed, contaminated carrier gas, or carryover from a previous injection.
-
Septum Bleed: Appears as regularly spaced siloxane peaks that increase with inlet temperature. Replace the inlet septum.
-
Carryover: If the ghost peak corresponds to a compound from a previous, high-concentration sample, it is likely carryover. Run several solvent blanks to wash the system. If the problem persists, clean the syringe and the inlet liner.
-
Contaminated Gas: If the baseline is noisy or shows consistent, low-level peaks, the carrier gas or gas traps may be contaminated. Replace the gas cylinder and/or the purifying traps.
-
3. Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aet.irost.ir [aet.irost.ir]
- 4. Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One [oeno-one.eu]
- 5. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. m.youtube.com [m.youtube.com]
troubleshooting unexpected side reactions with 2-Methyl-1-octene
Welcome to the technical support center for 2-Methyl-1-octene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected side reactions observed with this compound?
A1: The most frequently encountered side reactions with this compound and related α-olefins are isomerization, oligomerization/dimerization, and oxidation.[1] In catalytic processes like hydroformylation, isomerization of the double bond to internal, more stable positions is a common competing reaction that can lead to a mixture of products.[1][2] Dimerization and oligomerization, often catalyzed by transition metals, can reduce the yield of the desired monomeric product.[1][3] Additionally, oxidation can lead to the formation of epoxides or other oxygenated byproducts.[1]
Troubleshooting Guide: Reaction-Specific Issues
Dimerization and Oligomerization Reactions
Q: My dimerization reaction of this compound is producing a broad distribution of oligomers instead of the specific dimer. How can I improve selectivity?
A: The formation of a wide range of oligomers is often linked to the catalyst system, particularly the choice of activator and reaction conditions.[1][4] When using zirconocene catalysts, for instance, methylaluminoxane (MAO) as a cocatalyst can sometimes lead to a bimodal molecular weight distribution, suggesting the presence of multiple active catalytic species.[1][4]
Troubleshooting Steps:
-
Activator Selection: Consider replacing MAO with a borate salt activator, such as [HMe₂N(C₆H₅)][B(C₆F₅)₄] in combination with a scavenger like triisobutylaluminum (TIBA). Borate activators tend to generate a single type of active species, resulting in a more predictable Schulz-Flory distribution of oligomers.[4]
-
Solvent Polarity: The polarity of the reaction medium can influence ion pairing effects between the cationic catalyst and the activator's counter-ion.[1][4] In some cases, adjusting the solvent polarity can modulate the molecular weight distribution from bimodal to monomodal, even when using MAO.[4]
-
Temperature Control: Higher temperatures can sometimes favor chain transfer over chain propagation, which may lead to lower molecular weights.[1] Carefully controlling the reaction temperature is crucial for consistent results.
Data Summary: Effect of Activator on 1-Octene Oligomerization
| Catalyst System | Activator | [Al]/[Zr] Ratio | Productivity (kg·mmolZr⁻¹·h⁻¹) | Molecular Weight Distribution | Reference |
| (nBuCp)₂ZrCl₂ | MAO | 500 | 2.9 | Bimodal | [4] |
| (nBuCp)₂ZrCl₂ | MAO | 2000 | 7.9 | Bimodal | [4] |
| (nBuCp)₂ZrCl₂ | TIBA / [HMe₂N(C₆H₅)][B(C₆F₅)₄] | 50 / 1.2 | 11.2 | Monomodal (Schulz-Flory) | [4] |
| (nBuCp)₂ZrCl₂ | TIBA / [(C₆H₅)₃C][B(C₆F₅)₄] | 50 / 1.2 | 10.9 | Monomodal (Schulz-Flory) | [4] |
Note: Data is for 1-octene but illustrates the principle applicable to this compound.
Experimental Workflow: Troubleshooting Oligomer Distribution
Figure 1. Troubleshooting workflow for poor selectivity in dimerization.
Isomerization Side Reactions
Q: During a hydroformylation (or other catalytic) reaction, I'm observing significant amounts of internal octene isomers. How can I suppress this side reaction?
A: Isomerization of this compound to more thermodynamically stable internal alkenes is a common side reaction, especially in the presence of transition metal catalysts or acidic conditions.[1][5] The mechanism often involves a metal hydride addition-elimination pathway.[1] Minimizing this reaction requires careful selection of the catalyst and optimization of reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For reactions like hydroformylation, the choice of metal and ligands is critical. Rhodium catalysts modified with specific phosphine ligands can exhibit lower isomerization activity compared to cobalt systems.[2][6] Some catalytic systems are specifically designed to minimize undesirable side reactions like isomerization.[1]
-
Lower Reaction Temperature: Isomerization is often favored at higher temperatures.[2] Running the reaction at the lowest feasible temperature can reduce the rate of isomerization relative to the desired reaction.
-
Control Reaction Time: Since isomerization can occur over time, minimizing the reaction duration can help reduce the formation of undesired isomers.[1] For example, 1-octene can be almost completely equilibrated to a mixture of internal olefins within an hour in the presence of certain catalysts.[2]
Logical Diagram: Competing Pathways of Isomerization and Hydroformylation
Figure 2. Competing reaction pathways for this compound.
Hydroformylation Reactions
Q: My hydroformylation of this compound results in a low linear-to-branched (n/iso) aldehyde ratio. How can I increase the yield of the terminal aldehyde?
A: The regioselectivity of hydroformylation is highly dependent on the catalyst system and reaction parameters. Steric hindrance from the methyl group at the C2 position already favors the formation of the linear aldehyde, but conditions can be further optimized.
Troubleshooting Steps:
-
Ligand Modification: For rhodium-based catalysts, the steric and electronic properties of phosphine ligands are paramount. Bulky phosphine ligands generally favor the formation of the linear (n) aldehyde.[6] An excess of the phosphine ligand can also improve the n/iso ratio.[2]
-
Syngas Pressure: Increasing the partial pressure of carbon monoxide (CO) can sometimes decrease the n/iso ratio by competing with the phosphine ligand for coordination to the rhodium center.[2] Conversely, in cobalt-catalyzed systems, increasing CO pressure can diminish the rate of isomerization, which helps preserve the terminal olefin for linear hydroformylation.[2]
-
Temperature: Higher temperatures tend to decrease the n/iso ratio in rhodium-catalyzed systems.[2] Therefore, conducting the reaction at a moderate temperature is often optimal.
Data Summary: Influence of Conditions on Hydroformylation of 1-Alkenes
| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | Key Condition | n/iso Ratio | Reference |
| Rh/PPh₃ | 1-Dodecene | RT | - | Excess PPh₃ | 20 | [2] |
| Rh/PPh₃ | 1-Alkenes | 60 | - | Standard | 2.7 | [2] |
| Pd-Catalyst | 1-Octene | 100 | 80 | 0.075 mol% p-TsOH | 95:5 | [2] |
| Pd-Catalyst | 1-Octene | 100 | 80 | 10 mol% p-TsOH | 54:46 | [2] |
Note: Data for various α-olefins demonstrates principles applicable to this compound.
Key Experimental Protocols
Protocol 1: Zirconocene-Catalyzed Dimerization of an α-Olefin
This protocol is adapted from methods for 1-octene and can be applied to this compound with appropriate optimization.[3]
Materials:
-
This compound (substrate)
-
Zirconocene dichloride catalyst (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (cocatalyst)
-
Anhydrous toluene (solvent)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reactor Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to a dried Schlenk flask equipped with a magnetic stir bar.
-
Substrate Addition: Add the desired amount of this compound to the flask.
-
Catalyst Loading: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the zirconocene catalyst in toluene.
-
Initiation: While stirring the substrate solution, inject the MAO solution via syringe. Allow it to mix for 5 minutes.
-
Reaction Start: Inject the required volume of the zirconocene catalyst solution into the flask to initiate the reaction. The typical reagent ratio is [Zr]:[Al]:[Alkene] = 1:(100):(1000-5000).[3][7]
-
Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 25-70 °C) for the specified time (e.g., 1-24 h).[3] Monitor the reaction progress by taking aliquots and analyzing them via GC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding acidified methanol or water.
-
Workup and Analysis: Extract the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Analyze the product mixture by GC, GC-MS, and NMR to determine conversion and product distribution.
Experimental Setup Diagram
Figure 3. General workflow for a zirconocene-catalyzed dimerization.
References
- 1. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 7. Experimental and Theoretical Study of Zirconocene-Catalyzed Oligomerization of 1-Octene [mdpi.com]
Technical Support Center: Purification of 2-Methyl-1-octene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-octene and its isomers. The following sections address common purification challenges and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge in purifying this compound lies in the presence of various structural isomers (other C9H18 alkenes) and sometimes alkanes with very similar physical properties.[1][2] These isomers often have close boiling points, making separation by simple distillation difficult. Additionally, the potential for thermal isomerization of the double bond during heating poses a significant challenge, as the desired isomer can convert into other, undesired isomers.[3][4]
Q2: What are the common impurities found in a crude sample of this compound?
A2: Common impurities in crude this compound can be broadly categorized as:
-
Positional and Skeletal Isomers: Other C9H18 alkenes such as other methyloctenes (e.g., 2-methyl-2-octene, trans-2-methyl-3-octene), and other nonene isomers.[1][5]
-
Saturated Hydrocarbons: C9 alkanes like n-nonane and its branched isomers (e.g., 2-methyloctane), which may be present from the starting materials or as byproducts.[6][7]
-
Synthesis-Specific Byproducts: Depending on the synthetic route, other impurities may be present. For example, if a Grignard reaction is used, byproducts like biphenyl (if using phenylmagnesium bromide) and unreacted starting materials could be present.[8]
Q3: Can I use simple fractional distillation to purify this compound?
A3: While fractional distillation is a fundamental purification technique, its effectiveness for this compound is limited by the boiling points of the isomeric impurities. As shown in the table below, many C9 isomers have boiling points very close to that of this compound, requiring a distillation column with a very high number of theoretical plates for efficient separation.[9] For isomers with extremely close boiling points, simple fractional distillation may not be practical.
Q4: What is thermal isomerization and how can I prevent it during distillation?
A4: Thermal isomerization is the process where heat causes the double bond in an alkene to migrate to a different position, converting one isomer into another.[3][4] This is a significant issue during the distillation of alkenes, as the required high temperatures can promote this unwanted reaction. To minimize thermal isomerization:
-
Use Vacuum Distillation: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature.[10]
-
Minimize Heating Time: Prolonged exposure to high temperatures increases the likelihood of isomerization.
-
Use a Packed Column with High Efficiency: A more efficient column allows for better separation at a lower reflux ratio, potentially reducing the overall heat input required.
Q5: When should I consider advanced distillation techniques like azeotropic or extractive distillation?
A5: Azeotropic or extractive distillation should be considered when fractional distillation is ineffective due to very close boiling points of the components.[11][12]
-
Azeotropic Distillation: This involves adding a substance (an azeotrope-former) that forms a constant-boiling mixture (an azeotrope) with one or more of the components, altering their relative volatilities and enabling separation.[11][12]
-
Extractive Distillation: In this technique, a high-boiling solvent is added to the mixture to selectively alter the volatility of one component, making the separation easier.[13][14]
These methods are powerful but require careful selection of the added agent and often involve more complex setups for solvent recovery.
Q6: What chromatographic methods are suitable for purifying this compound isomers?
A6: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective methods for separating alkene isomers.
-
Preparative Gas Chromatography (Prep-GC): This is a highly effective technique for separating volatile compounds with close boiling points. Using a long, high-resolution capillary column can provide excellent separation of isomers.[15]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive isomers, reversed-phase HPLC using a C18 or other non-polar stationary phase can be employed.[16][17] The separation is based on differences in the isomers' interactions with the stationary phase.
Data Presentation
Table 1: Boiling Points of this compound and Common C9 Isomers
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C9H18 | 144-145 |
| 1-Nonene | C9H18 | 147 |
| 2-Methyl-2-octene | C9H18 | ~145-147 |
| trans-2-Methyl-3-octene | C9H18 | ~143 |
| n-Nonane | C9H20 | 151 |
| 2-Methyloctane | C9H20 | 143.2 |
Note: Boiling points can vary slightly with atmospheric pressure. Data compiled from various sources.[1][5][6][7][18]
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for assessing the purity of a this compound sample.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a volatile, non-polar solvent such as hexane or pentane to a concentration of approximately 1 mg/mL.
-
GC-FID System:
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peaks based on their retention times. The peak area percentage can be used to estimate the relative concentrations of the components. For more accurate quantification, use an internal or external standard.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol describes the purification of this compound from isomers with slightly different boiling points.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a high number of theoretical plates.
-
Use a Claisen adapter to accommodate a thermometer and a capillary tube for introducing a fine stream of air or nitrogen to ensure smooth boiling.
-
Connect the distillation apparatus to a vacuum pump via a cold trap to protect the pump.
-
All glassware joints must be properly sealed with vacuum grease.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the reflux line as it slowly ascends the column. Adjust the heat to maintain a slow, steady distillation rate (e.g., 1-2 drops per second).
-
Collect fractions in separate receiving flasks based on the boiling point at the recorded pressure. Discard the initial forerun, which may contain more volatile impurities.
-
Monitor the temperature closely. A stable temperature plateau indicates the distillation of a pure component.
-
Once the desired fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.
-
Protocol 3: Purification by Preparative Gas Chromatography (Prep-GC)
This protocol is suitable for obtaining high-purity this compound on a smaller scale.
Methodology:
-
Prep-GC System:
-
Column: A preparative-scale, non-polar or slightly polar column with a high loading capacity.
-
Carrier Gas: Helium or Nitrogen at a flow rate optimized for the column dimensions.
-
Injector: A large-volume injector suitable for preparative work, heated to ensure complete vaporization of the sample.
-
Oven Program: An optimized temperature program to achieve baseline separation of the target isomer from its impurities. This may involve an initial isothermal period followed by a temperature ramp.
-
Detector and Collection: A detector (e.g., TCD or a split to an FID) to monitor the elution of components, and a fraction collector to trap the desired peak.
-
-
Procedure:
-
Inject a small analytical-scale sample to determine the retention times of the components and optimize the separation conditions.
-
Perform repeated injections of the crude sample onto the preparative column.
-
Set the fraction collector to isolate the peak corresponding to this compound based on its retention time.
-
Combine the collected fractions of the pure product.
-
Analyze the purity of the collected fraction using analytical GC-FID (as in Protocol 1).
-
Mandatory Visualizations
References
- 1. Nonene - Wikipedia [en.wikipedia.org]
- 2. Nonane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. trans-2-Methyl-3-octene | C9H18 | CID 5365951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]
- 7. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. chemicaltweak.com [chemicaltweak.com]
- 13. pure.mpg.de [pure.mpg.de]
- 14. WO2002022528A1 - Separation of hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 18. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Methyl-1-octene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale production and scale-up of 2-Methyl-1-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthetic routes to this compound are:
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide (Wittig reagent) with a ketone, typically heptan-2-one, to form the desired alkene. It is a widely used and versatile method for creating carbon-carbon double bonds with good control over the product's structure.[1][2]
-
Grignard Reaction followed by Dehydration: This two-step approach involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a ketone (e.g., 2-octanone) to form a tertiary alcohol (2-methyl-2-octanol).[3] Subsequent acid-catalyzed dehydration of the alcohol yields this compound.[3] However, this dehydration step can sometimes lead to a mixture of isomeric alkenes.[3]
Q2: What are the primary challenges when scaling up this compound production in the lab?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Reaction Control: Maintaining optimal reaction temperatures and mixing can be more difficult in larger vessels, potentially leading to side reactions and reduced yields.
-
Reagent Purity and Handling: Ensuring anhydrous conditions for moisture-sensitive reactions like the Grignard and Wittig syntheses becomes more critical at a larger scale.[4][5]
-
Product Purification: Isolating pure this compound from larger reaction volumes may require more efficient purification techniques, such as fractional distillation or column chromatography, to remove byproducts and unreacted starting materials.[6]
-
Byproduct Management: The generation of significant amounts of byproducts, such as triphenylphosphine oxide from the Wittig reaction, requires effective removal strategies.[6]
Q3: Are there alternative synthesis routes for this compound?
A3: Yes, other methods for synthesizing this compound exist, although they may be less common for general laboratory use. These include the isomerization of other C9 olefins.[3][7] Additionally, the alkylation of 1-octene has been considered, but it often requires stoichiometric amounts of strong bases, which can lead to significant hazardous waste generation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Wittig Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete formation of the ylide due to a weak or old base.[4] | Use a strong, fresh base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF or diethyl ether.[4] |
| Instability of the non-stabilized ylide, leading to decomposition.[4] | Generate the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the phosphonium salt in portions to a mixture of the carbonyl compound and the base.[8] | |
| Presence of moisture or oxygen, which deactivates the highly reactive ylide.[4] | Thoroughly flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous.[4] | |
| Impure aldehyde or ketone starting material.[4] | Purify the carbonyl compound before use to remove any acidic impurities that would quench the ylide.[4] | |
| Formation of (E)-alkene instead of the desired (Z)-alkene (or vice versa) | For unstabilized ylides, the presence of lithium salts can affect stereoselectivity.[6] | Use "salt-free" ylide preparation methods to favor the formation of the (Z)-alkene.[6] For selective formation of the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed.[9] |
| Difficulty in removing triphenylphosphine oxide byproduct | The byproduct is often a crystalline solid that can co-precipitate with the product. | The Horner-Wadsworth-Emmons (HWE) reaction is a common alternative that produces a water-soluble phosphate byproduct, which is easier to remove during aqueous workup.[6] |
Grignard Reaction & Dehydration Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reagent fails to form | Inactive magnesium surface due to oxidation. | Activate the magnesium turnings with a small crystal of iodine or by gentle heating.[10] |
| Presence of moisture in the glassware or solvent.[5] | Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents.[5][10] | |
| Low yield of the tertiary alcohol | Grignard reagent was deactivated by exposure to atmospheric moisture or carbon dioxide.[5] | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[5] |
| Incorrect stoichiometry of reactants.[5] | Carefully measure the reactants. A slight excess of the Grignard reagent may be beneficial.[5] | |
| Formation of a mixture of alkene isomers during dehydration | Carbocation rearrangements can occur during acid-catalyzed dehydration.[3] | Consider alternative, milder dehydration methods that are less prone to rearrangements, such as using phosphorus oxychloride (POCl₃) in pyridine. |
| Formation of a significant amount of a white precipitate | The Grignard reagent is reacting with water.[5] | Ensure all glassware and solvents are scrupulously dried.[5] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
Materials:
-
Heptyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Heptan-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add heptyltriphenylphosphonium bromide to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Add anhydrous THF to the flask and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at -78 °C for 30 minutes.[6]
-
Add a solution of heptan-2-one in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate this compound.[6]
Synthesis of this compound via Grignard Reaction and Dehydration
Step 1: Synthesis of 2-Methyl-2-octanol
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
2-Octanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction. The reaction may need gentle warming to start.
-
Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-octanone in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain crude 2-methyl-2-octanol.
Step 2: Dehydration of 2-Methyl-2-octanol
Materials:
-
Crude 2-methyl-2-octanol
-
Concentrated sulfuric acid (H₂SO₄) or other dehydrating agent
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Place the crude 2-methyl-2-octanol in a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to distill the alkene product as it forms.
-
Wash the collected distillate with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous CaCl₂ and re-distill to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Two-step synthesis of this compound via a Grignard reaction followed by dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-METHYLOCT-1-ENE [chembk.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for 2-Methyl-1-octene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 2-Methyl-1-octene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Conversion in Hydrogenation
-
Question: I am attempting to hydrogenate this compound to 2-methyloctane using a standard palladium on carbon (Pd/C) catalyst, but I am observing low to no conversion. What are the possible causes and how can I troubleshoot this?
-
Answer: Low conversion in the hydrogenation of this compound can be attributed to several factors, primarily related to steric hindrance and catalyst activity.
-
Potential Cause 1: Steric Hindrance. The methyl group at the 2-position of this compound creates steric bulk around the double bond, which can impede its interaction with the active sites of the catalyst.[1]
-
Solution 1:
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to overcome the steric hindrance.[1]
-
Select a Less Sterically Demanding Catalyst: While Pd/C is a common choice, other catalysts might be more effective.[2][3] Consider screening other hydrogenation catalysts such as Platinum on carbon (Pt/C) or Raney Nickel. Nickel molybdenum catalysts are also used for hydrogenation.[4]
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst may have become deactivated due to impurities in the substrate or solvent, or improper handling and storage.
-
Solution 2:
-
Ensure Substrate Purity: Purify the this compound and solvent to remove any potential catalyst poisons like sulfur or halogen compounds.
-
Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
-
Potential Cause 3: Inadequate Reaction Conditions. The reaction temperature or hydrogen pressure may not be optimal for this specific substrate.
-
Solution 3:
-
Optimize Temperature and Pressure: Systematically vary the reaction temperature and hydrogen pressure to find the optimal conditions for your setup. Higher temperatures and pressures can sometimes overcome activation barriers.[2]
-
-
Issue 2: Poor Regioselectivity (n/iso Ratio) in Hydroformylation
-
Question: I am performing a hydroformylation reaction with this compound and obtaining a poor ratio of the desired linear aldehyde (n) to the branched aldehyde (iso). How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the hydroformylation of an internally branched olefin like this compound is challenging. The choice of catalyst, ligand, and reaction conditions is critical.
-
Potential Cause 1: Inappropriate Ligand Choice. The ligand on the metal catalyst (typically rhodium or cobalt) plays a crucial role in directing the regioselectivity.[5]
-
Solution 1:
-
Utilize Bulky Phosphine Ligands: Employing bulky phosphine or phosphite ligands can favor the formation of the linear aldehyde by sterically disfavoring the formation of the more crowded branched transition state. Examples include triphenylphosphine (TPP) and its derivatives. For challenging substrates, bidentate phosphine ligands might offer better control.[6][7]
-
Ligand Screening: A screening of different ligands is often necessary to identify the optimal one for a specific substrate.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature and syngas (CO/H₂) pressure significantly influence the n/iso ratio.[5]
-
Solution 2:
-
Potential Cause 3: Catalyst System. While rhodium-based catalysts are common for achieving high regioselectivity, cobalt catalysts are also used, although they typically require harsher conditions and give lower n/iso ratios.[6][7]
-
Solution 3:
-
Issue 3: Catalyst Inactivity in Olefin Metathesis
-
Question: My ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst) is showing low activity in the cross-metathesis of this compound. What could be the problem?
-
Answer: The steric hindrance of this compound can be a significant challenge for olefin metathesis catalysts.
-
Potential Cause 1: Steric Hindrance. The methyl group near the double bond can prevent the bulky metathesis catalyst from effectively coordinating with the olefin.[1]
-
Solution 1:
-
Select a More Active or Less Hindered Catalyst: For sterically hindered alkenes, more specialized catalysts may be necessary. Consider using a second-generation Grubbs' catalyst or a Hoveyda-Grubbs' catalyst, which are known to be more active. For particularly challenging substrates, catalysts with decreased steric bulk on the protruding ligands might be required.
-
Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for sterically hindered substrates.[8]
-
-
Potential Cause 2: Catalyst Decomposition. Metathesis catalysts can be sensitive to impurities in the substrate and solvent.
-
Solution 2:
-
Purify Reactants and Solvent: Ensure that the this compound and any reaction partners, as well as the solvent, are free from impurities that can deactivate the catalyst.
-
-
Frequently Asked Questions (FAQs)
Hydrogenation
-
Q1: What are the most common catalysts for the hydrogenation of this compound?
-
A1: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for alkene hydrogenation, including for this compound to produce 2-methyloctane.[2][3] Other common catalysts include platinum on carbon (Pt/C), Raney Nickel, and nickel molybdenum catalysts.[4] Homogeneous catalysts like Wilkinson's catalyst can also be used for selective hydrogenations.[3]
-
Hydroformylation
-
Q2: What are the typical catalyst systems for the hydroformylation of olefins?
-
A2: The most common catalyst systems are based on cobalt or rhodium.[6] Rhodium catalysts, often modified with phosphine ligands like triphenylphosphine (TPP), are generally more active and provide higher selectivity to the linear aldehyde under milder conditions.[5][7] Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), are also used but typically require higher temperatures and pressures.[7]
-
Epoxidation
-
Q3: Which catalysts are suitable for the epoxidation of this compound?
-
A3: The epoxidation of this compound can be achieved using various catalytic systems. Peracids like meta-chloroperoxybenzoic acid (mCPBA) are common stoichiometric reagents.[2] For catalytic systems, titanium-containing catalysts, such as titanium silicalite-1 (TS-1), are effective with hydrogen peroxide as the oxidant.[9] Transition metal substituted polyoxometalates have also been shown to catalyze the epoxidation of alkenes with molecular oxygen.[9]
-
Metathesis
-
Q4: What factors should be considered when choosing a catalyst for the metathesis of a sterically hindered olefin like this compound?
-
A4: For sterically hindered olefins, the primary consideration is the steric accessibility of the metal center.[1] Catalysts with smaller ligands or a more open coordination sphere are generally more effective. Second-generation Grubbs' catalysts and Hoveyda-Grubbs' catalysts are often preferred over first-generation catalysts due to their higher activity and stability. Molybdenum-based catalysts can also be effective for sterically demanding substrates.[1]
-
Data Presentation
Table 1: Catalyst Performance in the Hydroformylation of Terminal Alkenes (Illustrative Data)
| Catalyst System | Ligand | Substrate | Temperature (°C) | Pressure (bar H₂/CO) | Conversion (%) | n/iso Ratio | Reference |
| Rh(acac)(CO)₂ | PPh₃ | 1-Hexene | 80 | 20 | >99 | 2.5 | [7] |
| Rh(acac)(CO)₂ | BISBI | 1-Hexene | 100 | 50 | 98 | 30 | [7] |
| Co₂(CO)₈ | - | 1-Hexene | 120 | 200 | 95 | 4 | [7] |
| Rh/TPP | TPP | Propylene | 90 | 2.0 MPa (total) | ~95 | 10.0 | [5] |
| Rh catalyst | Self-assembling phosphine | 1-Octene | 80 | 10 (CO:H₂ = 1:1) | >99 | 2.6 | [5] |
Note: Data for 1-hexene, propylene, and 1-octene are provided as illustrative examples due to the limited availability of specific quantitative data for this compound.
Table 2: Catalyst Performance in the Cross-Metathesis of Methyl Oleate with 2-Methyl-2-butene (Illustrative Data)
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Hov-II | 40 | - | - | [8] |
| Hov-II | 60 | almost full | good | [8] |
| Umicore™ M2 (Ind-II) | 80 | almost no conversion | - | [8] |
Note: This data illustrates the effect of temperature and catalyst type on a cross-metathesis reaction involving a sterically hindered olefin and is provided as a relevant example.
Experimental Protocols
General Procedure for the Hydrogenation of this compound
-
Reactor Setup: A high-pressure autoclave or a similar reactor suitable for hydrogenation is charged with a magnetic stir bar, this compound (1.0 eq), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Palladium on carbon (5-10 wt%) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-methyloctane, which can be further purified by distillation if necessary.
General Procedure for the Hydroformylation of this compound
-
Catalyst Pre-formation (if necessary): In a Schlenk flask under an inert atmosphere, the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand are dissolved in a degassed solvent (e.g., toluene). The solution is stirred at room temperature for a specified time to allow for ligand exchange and catalyst formation.
-
Reactor Charging: The catalyst solution and this compound are transferred to a high-pressure autoclave under an inert atmosphere.
-
Reaction: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure. The reaction mixture is heated to the desired temperature with vigorous stirring.
-
Monitoring: The reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC or NMR spectroscopy.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.
-
Product Isolation: The reaction mixture is collected, and the aldehydes are isolated, typically by distillation or chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in the hydrogenation of this compound.
Caption: Logical approach to improving regioselectivity in the hydroformylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Research Grade|CAS 4588-18-5 [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US6229028B1 - Process for the epoxidation of alkenes - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-1-octene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Methyl-1-octene and its structural isomers in several key organic reactions. The information presented is supported by established principles of organic chemistry and available experimental data, offering insights into reaction selectivity and rates crucial for synthetic chemistry and drug development.
Introduction to Alkene Isomers and Stability
The reactivity of an alkene is intrinsically linked to its stability. Generally, less stable alkenes are more reactive, particularly in exothermic addition reactions. The stability of alkenes is primarily determined by two factors: the degree of substitution of the double bond and stereochemistry.
-
Substitution: Alkyl groups are electron-donating and stabilize the sp² hybridized carbons of a double bond through hyperconjugation and inductive effects.[1][2][3][4] As the number of alkyl substituents on the double bond increases, the stability of the alkene increases.[1][2][5] The general order of stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.[1][5]
-
Stereochemistry: For disubstituted alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric strain.[1][2][3][5] In cis isomers, bulky substituents on the same side of the double bond lead to steric hindrance.[2][3]
The heat of hydrogenation (ΔH°hydrog), the energy released when an alkene is hydrogenated to its corresponding alkane, provides a quantitative measure of its stability. A lower heat of hydrogenation indicates a more stable alkene.[1][2][5][6]
For this guide, we will compare the reactivity of This compound (a gem-disubstituted terminal alkene) with representative isomers:
-
1-Nonene (a monosubstituted terminal alkene)
-
(E)-2-Nonene (a trans-disubstituted internal alkene)
-
(Z)-2-Nonene (a cis-disubstituted internal alkene)
-
2,3,3-Trimethyl-1-hexene (a sterically hindered, gem-disubstituted terminal alkene for comparison)
| Alkene | Structure | Substitution Type | Relative Stability |
| 1-Nonene | CH₂(CH₂)₆CH=CH₂ | Monosubstituted | Least Stable |
| This compound | CH₃(CH₂)₅C(CH₃)=CH₂ | Gem-Disubstituted | More stable than 1-Nonene |
| (Z)-2-Nonene | cis-CH₃(CH₂)₅CH=CHCH₃ | cis-Disubstituted | Less stable than (E)-2-Nonene |
| (E)-2-Nonene | trans-CH₃(CH₂)₅CH=CHCH₃ | trans-Disubstituted | Most Stable |
| 2,3,3-Trimethyl-1-hexene | CH₃CH₂CH₂C(CH₃)₂C(CH₃)=CH₂ | Gem-Disubstituted | Sterically Hindered |
Electrophilic Addition Reactions
Electrophilic addition is a fundamental reaction of alkenes where the π bond acts as a nucleophile, attacking an electrophile.[7][8][9][10][11] The reaction typically proceeds through a carbocation intermediate, and its rate is influenced by the stability of this intermediate.
Reactivity Comparison:
The rate of electrophilic addition generally follows the order of carbocation stability that can be formed upon protonation: Tertiary > Secondary > Primary.
-
This compound: This alkene is highly reactive in electrophilic additions. Protonation of the terminal carbon (C1) follows Markovnikov's rule, leading to the formation of a stable tertiary carbocation .[7][12][13][14]
-
1-Nonene: Protonation of the terminal carbon forms a secondary carbocation . This is less stable than the tertiary carbocation from this compound, resulting in a slower reaction rate.
-
(E)- and (Z)-2-Nonene: Protonation of either C2 or C3 will lead to the formation of a secondary carbocation . Their reactivity is expected to be comparable to 1-Nonene, though they are more stable starting materials, which can also influence the activation energy.
| Alkene | Carbocation Intermediate | Relative Rate of Electrophilic Addition |
| This compound | Tertiary | Fastest |
| 1-Nonene | Secondary | Slower |
| (E)-2-Nonene | Secondary | Slower |
| (Z)-2-Nonene | Secondary | Slower |
Experimental Protocol: Acid-Catalyzed Hydration
This protocol describes the addition of water across the double bond to form an alcohol, following Markovnikov's rule.[12][15][16]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkene (1.0 eq).
-
Reagents: Add a 1:1 mixture of water and sulfuric acid (e.g., 50% H₂SO₄) to the flask. The total volume should be sufficient to ensure stirring.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude alcohol can be purified by column chromatography or distillation.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction occurs on the surface of the catalyst, making it sensitive to steric hindrance.[6][17] Less sterically hindered alkenes can adsorb more readily onto the catalyst surface and therefore tend to react faster.[17]
Reactivity Comparison:
-
1-Nonene: As a monosubstituted terminal alkene, it is the least sterically hindered and is expected to undergo the fastest hydrogenation.
-
(Z)-2-Nonene: The cis configuration holds the alkyl groups on the same side, making one face of the double bond more accessible to the catalyst surface compared to its trans isomer.[17][18]
-
This compound: Being a gem-disubstituted alkene, it presents more steric bulk at the double bond than 1-nonene, leading to a slower rate.
-
(E)-2-Nonene: The trans configuration places the alkyl groups on opposite sides, which can lead to greater steric hindrance upon approach to the flat catalyst surface compared to the cis isomer, often resulting in a slower reaction rate.[17][18]
-
2,3,3-Trimethyl-1-hexene: The presence of a quaternary carbon adjacent to the double bond creates significant steric hindrance, making its hydrogenation rate the slowest.
| Alkene | Substitution/Sterics | Relative Rate of Hydrogenation |
| 1-Nonene | Monosubstituted, Terminal | Fastest |
| (Z)-2-Nonene | cis-Disubstituted, Internal | Fast |
| This compound | Gem-Disubstituted, Terminal | Moderate |
| (E)-2-Nonene | trans-Disubstituted, Internal | Slow |
| 2,3,3-Trimethyl-1-hexene | Gem-Disubstituted, Sterically Hindered | Slowest |
Experimental Protocol: Catalytic Hydrogenation
-
Setup: Add the alkene (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate) to a high-pressure reaction vessel (Parr shaker) or a flask equipped with a balloon.
-
Catalyst: Carefully add the catalyst (e.g., 5-10 mol% of 10% Palladium on carbon) to the vessel.
-
Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-3 atm or 50 psi). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by GC analysis of aliquots.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. The filtrate can be concentrated under reduced pressure to yield the alkane product.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond.[19][20][21][22] The first step, hydroboration, involves the addition of borane (BH₃) across the alkene. This step is a syn-addition and is regioselective, with the boron atom adding to the less sterically hindered carbon atom.[20]
Reactivity and Selectivity Comparison:
The reaction is highly sensitive to steric hindrance, which governs both the rate and regioselectivity.
-
1-Nonene: Reacts readily to place the boron on the terminal carbon (C1), leading to the formation of 1-nonanol as the major product with high selectivity.
-
This compound: The terminal carbon (C1) is significantly less hindered than the disubstituted C2. Boron adds to C1, resulting in the formation of 2-methyl-1-octanol . The gem-disubstitution at C2 slightly slows the reaction compared to 1-nonene.
-
(E)- and (Z)-2-Nonene: These are internal alkenes with similar steric environments at C2 and C3. Hydroboration will occur at both carbons, leading to a mixture of 2-nonanol and 3-nonanol . The reaction is generally slower for internal alkenes compared to terminal alkenes.
| Alkene | Major Product(s) | Regioselectivity |
| 1-Nonene | 1-Nonanol | High |
| This compound | 2-Methyl-1-octanol | High |
| (E)-2-Nonene | Mixture of 2-Nonanol and 3-Nonanol | Low |
| (Z)-2-Nonene | Mixture of 2-Nonanol and 3-Nonanol | Low |
Experimental Protocol: Hydroboration-Oxidation
-
Setup: To a dry, nitrogen-flushed, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the alkene (1.0 eq) dissolved in anhydrous THF. Cool the flask in an ice-water bath.
-
Hydroboration: Add a solution of borane-THF complex (BH₃•THF, ~0.4 eq of 1M solution) dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0-5 °C. After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Oxidation: Cool the flask again in an ice-water bath. Cautiously add 3M aqueous sodium hydroxide (NaOH) dropwise, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This is an exothermic reaction.
-
Reaction: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour or until the reaction is complete (monitored by GC).
-
Workup: Add water and diethyl ether to the reaction mixture. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.
Summary of Reactivity
The reactivity of this compound and its isomers is highly dependent on the specific reaction conditions and mechanisms. The following table summarizes the expected relative reactivities.
| Reaction Type | Driving Factor | Reactivity Order (Fastest → Slowest) |
| Electrophilic Addition | Carbocation Stability | This compound > 1-Nonene ≈ (E/Z)-2-Nonene |
| Catalytic Hydrogenation | Steric Hindrance | 1-Nonene > (Z)-2-Nonene > this compound > (E)-2-Nonene |
| Hydroboration-Oxidation | Steric Hindrance | 1-Nonene > this compound > (E/Z)-2-Nonene |
References
- 1. Relative Stabilities of Alkenes [moodle.tau.ac.il]
- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. Alkene Reactivity [www2.chemistry.msu.edu]
- 9. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. leah4sci.com [leah4sci.com]
- 13. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Addition of Water to Alkenes - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. organic chemistry - Rate of hydrogenation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. cactus.utahtech.edu [cactus.utahtech.edu]
A Comparative Analysis of 2-Methyl-1-octene and 1-Nonene: Theoretical Predictions vs. Experimental Observations
In the realm of organic chemistry, particularly in the synthesis of polymers and fine chemicals, the selection of appropriate olefin isomers is critical to achieving desired product properties. This guide provides a detailed comparison of the branched alkene, 2-Methyl-1-octene, with its linear isomer, 1-Nonene. Both are C9H18 alkenes, but their structural differences lead to distinct physicochemical properties. This analysis is designed for researchers, scientists, and professionals in drug development, presenting a side-by-side view of theoretical and experimental data to aid in compound selection and process optimization.
Physicochemical Properties: A Side-by-Side Comparison
The structural arrangement of atoms in this compound versus 1-Nonene directly influences their physical properties. The following tables summarize key theoretical and experimental data for these two isomers.
Table 1: Comparison of Physicochemical Properties of this compound and 1-Nonene
| Property | This compound | 1-Nonene |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ |
| Molar Mass ( g/mol ) | 126.24 | 126.24 |
| Boiling Point (°C) | Experimental: 144-145[1] | Experimental: 146-148[2] |
| Computed: 142.6 ± 7.0 | Experimental: 146.9[3] | |
| Density (g/mL) | Experimental: 0.734 @ 25°C[1] | Experimental: 0.73 @ 25°C[4] |
| Computed: 0.7 ± 0.1 | ||
| Refractive Index (n20/D) | Experimental: 1.4186[1] | Experimental: 1.416[4] |
| Computed: 1.418 | Experimental: 1.4160-1.4180[2] | |
| Melting Point (°C) | Experimental: -78[1] | Experimental: -81[4] |
| Flash Point (°C) | Experimental: 32[3] | Experimental: 24 (closed cup) |
Spectroscopic Data Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic compounds. Below is a summary of key spectroscopic data for this compound and a general overview for alkenes, applicable to 1-Nonene.
Table 2: Spectroscopic Data Summary
| Technique | This compound | General Alkene (including 1-Nonene) |
| ¹H NMR (ppm) | δ 4.65-4.68 (=CH₂), δ 1.70 (CH₃), δ 1.99-2.00 (-CH₂-), δ 0.89 (-CH₃) | δ 4.6-5.9 (alkenyl protons)[5] |
| IR Spectroscopy (cm⁻¹) | 3077 (=C-H stretch), <3000 (C-H stretch), 1680-1630 (C=C stretch), 1000-600 (C-H wag)[6] | >3000 (=C-H stretch), 1680-1640 (C=C stretch), 1000-650 (=C-H bend)[5] |
The interplay of Theoretical and Experimental Data
The following diagram illustrates the workflow for validating theoretical predictions with experimental data in chemical analysis.
Caption: Workflow for comparing theoretical predictions with experimental data.
Detailed Experimental Protocols
The following are generalized protocols for determining the key experimental values cited in this guide.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.
-
Procedure:
-
A small amount of the sample (e.g., this compound) is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
Density Measurement
Density is determined by measuring the mass of a known volume of the liquid.
-
Apparatus: Pycnometer (or a graduated cylinder and analytical balance).
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, and the mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.
-
The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of sample).
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through the substance.
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium lamp).
-
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
-
The dispersion is adjusted to eliminate any color fringes, and the measurement knob is turned until the boundary between the light and dark fields is centered on the crosshairs.
-
The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.
-
Spectroscopic Analysis Protocols
-
Gas Chromatography (GC): A sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The retention time is characteristic of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A beam of infrared light is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule, providing a molecular fingerprint.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[8]
References
- 1. 1-Nonene (CAS 124-11-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-nonene, 124-11-8 [thegoodscentscompany.com]
- 3. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-NONENE | 124-11-8 [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Analysis of Octene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of various octene isomers, offering valuable data for their identification and differentiation. The information presented is crucial for professionals in research, chemical synthesis, and drug development where precise characterization of organic molecules is paramount. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting them in easily comparable formats. Detailed experimental protocols are also provided to ensure reproducibility.
Introduction to Octene Isomers
Octene (C₈H₁₆) is an alkene with several structural and geometric isomers, each exhibiting unique spectroscopic signatures.[1] The position of the carbon-carbon double bond and the stereochemistry around it (cis/trans) significantly influence the vibrational modes, the chemical environment of protons and carbon atoms, and the fragmentation patterns upon ionization. Understanding these differences is key to distinguishing between isomers such as 1-octene, 2-octene, 3-octene, and 4-octene, along with their respective cis and trans configurations.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For alkenes, characteristic C-H stretching and bending vibrations, as well as the C=C stretching vibration, are of primary interest.
Key Diagnostic Regions for Octene Isomers:
-
=C-H Stretch: Typically observed above 3000 cm⁻¹, this band indicates the presence of a C-H bond on a double-bonded carbon.
-
C=C Stretch: The position and intensity of this peak, usually in the 1680-1640 cm⁻¹ region, can help differentiate between isomers. The intensity of the C=C stretching absorption is generally weaker for more symmetrically substituted alkenes (e.g., trans isomers) due to a smaller change in dipole moment during the vibration.[2]
-
=C-H Bend (Out-of-Plane): These strong absorptions in the 1000-650 cm⁻¹ region are often highly characteristic of the substitution pattern around the double bond.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Octene Isomers
| Isomer | =C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) |
| 1-Octene | ~3079 | ~1642 | ~991, ~910 |
| cis-2-Octene | ~3015 | ~1658 | ~690 |
| trans-2-Octene | ~3020 | ~1670 | ~965 |
| cis-3-Octene | Not specified | Not specified | Not specified |
| trans-3-Octene | Not specified | ~1670 | ~966 |
| cis-4-Octene | ~3010 | ~1655 | Not specified |
| trans-4-Octene | ~3020 | ~1670 | ~966 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift of protons attached to or near the double bond is a key diagnostic feature. Alkenyl protons are deshielded and typically resonate in the range of 4.5-6.5 ppm.[3] The coupling constants (J-values) between vicinal alkenyl protons are also highly informative for determining stereochemistry: Jtrans (typically 11-18 Hz) is significantly larger than Jcis (typically 6-14 Hz).[3]
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Octene Isomers
| Isomer | Alkenyl Protons (ppm) | Allylic Protons (ppm) | Other Protons (ppm) |
| 1-Octene | ~5.8 (m, 1H), ~4.9 (m, 2H) | ~2.0 (q, 2H) | ~1.3 (m, 8H), ~0.9 (t, 3H) |
| cis-2-Octene | ~5.4 (m, 2H) | ~2.0 (m, 2H) | ~1.6 (d, 3H), ~1.3 (m, 6H), ~0.9 (t, 3H) |
| trans-2-Octene | ~5.4 (m, 2H) | ~1.9 (m, 2H) | ~1.6 (d, 3H), ~1.3 (m, 6H), ~0.9 (t, 3H) |
| cis-3-Octene | ~5.3 (m, 2H) | ~2.0 (m, 4H) | ~1.4 (m, 4H), ~0.9 (t, 6H) |
| trans-3-Octene | ~5.4 (m, 2H) | ~1.9 (m, 4H) | ~1.4 (m, 4H), ~0.9 (t, 6H) |
| cis-4-Octene | ~5.3 (m, 2H) | ~2.0 (m, 4H) | ~1.4 (m, 4H), ~0.9 (t, 6H) |
| trans-4-Octene | ~5.4 (m, 2H) | ~1.9 (m, 4H) | ~1.4 (m, 4H), ~0.9 (t, 6H) |
Note: Chemical shifts are approximate and depend on the solvent and instrument frequency. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is particularly useful for determining the number of unique carbon atoms and identifying the carbons of the double bond, which are deshielded and typically appear in the 100-150 ppm region.[3] The chemical shifts of the sp² carbons can also provide clues about the substitution pattern and stereochemistry. Generally, the carbon atoms of a trans-isomer resonate at a slightly downfield position compared to the corresponding cis-isomer.[4]
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Octene Isomers
| Isomer | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 |
| 1-Octene | 114.1 | 139.2 | 33.9 | 29.0 | 29.2 | 31.9 | 22.7 | 14.1 |
| cis-2-Octene | 12.3 | 123.3 | 132.4 | 29.3 | 31.8 | 26.8 | 22.7 | 14.1 |
| trans-2-Octene | 17.6 | 124.8 | 133.0 | 34.9 | 31.7 | 29.3 | 23.1 | 14.1 |
| cis-3-Octene | 14.4 | 20.6 | 128.9 | 130.1 | 29.7 | 31.9 | 22.3 | 14.0 |
| trans-3-Octene | 14.3 | 25.7 | 130.4 | 131.6 | 35.1 | 31.7 | 22.8 | 14.0 |
| cis-4-Octene | 14.1 | 23.2 | 31.5 | 129.8 | 129.8 | 31.5 | 23.2 | 14.1 |
| trans-4-Octene | 14.0 | 23.3 | 34.9 | 131.3 | 131.3 | 34.9 | 23.3 | 14.0 |
Note: Chemical shifts are approximate and referenced to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For octene isomers, the molecular ion peak (M⁺) is expected at m/z 112.[5] The fragmentation patterns can vary between isomers due to the different stabilities of the carbocation fragments formed. Common fragmentation pathways for alkenes include allylic cleavage and rearrangements.
Table 4: Comparison of Key Mass Spectrometry Fragments (m/z) and Relative Intensities for Octene Isomers
| Isomer | Molecular Ion (M⁺) | Base Peak (m/z) | Other Key Fragments (m/z) |
| 1-Octene | 112 (present) | 41 | 56, 70, 84 |
| cis-2-Octene | 112 (present) | 55 | 41, 70, 84 |
| trans-2-Octene | 112 (present) | 55 | 41, 70, 84 |
| cis-3-Octene | 112 (present) | 41 | 55, 69, 83 |
| trans-3-Octene | 112 (present) | 55 | 41, 69, 83 |
| cis-4-Octene | 112 (present) | 55 | 41, 69, 83 |
| trans-4-Octene | 112 (present) | 55 | 41, 69, 83 |
Note: Relative intensities can vary depending on the ionization method and instrument conditions.
Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid octene isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty ATR crystal is collected.
-
Data Acquisition: The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried before and after each measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the octene isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0.00 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.
Mass Spectrometry (MS)
Method: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid octene isomer is introduced into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between octene isomers using the spectroscopic data presented.
Caption: Workflow for octene isomer identification.
References
- 1. trans-3-Octene | 592-98-3 | Benchchem [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Octene [webbook.nist.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 2-Methyl-1-octene, a volatile organic compound of interest in various research and development sectors. The selection of an appropriate analytical method is critical for ensuring data integrity, reliability, and regulatory compliance. This document outlines the performance characteristics of each technique, supported by experimental data from related compounds, and provides detailed experimental protocols.
Overview of Analytical Techniques
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is a crucial factor that influences the method's sensitivity, selectivity, and overall performance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is considered the gold standard for the unequivocal identification of volatile compounds and can be used for precise quantification.[1] The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that leads to confident compound identification.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds, particularly hydrocarbons.[1] The detector operates by combusting the eluted compounds in a hydrogen flame, which produces ions and generates an electrical current proportional to the amount of carbon atoms in the analyte. While highly sensitive to hydrocarbons, it does not provide structural information for identification.
Comparative Performance Data
The following tables summarize the typical performance characteristics of GC-MS and GC-FID for the analysis of this compound and related C9 alkenes. These values are derived from validation studies of similar volatile hydrocarbons and represent expected performance metrics.
Table 1: Comparison of GC-MS and GC-FID for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Key Considerations |
| Specificity/Selectivity | Very High (Mass spectra provide structural confirmation) | Moderate to High (Relies on chromatographic resolution) | GC-MS offers unambiguous identification, crucial for complex matrices. |
| Sensitivity | High (pg to fg level) | Very High for hydrocarbons (pg level) | Both are highly sensitive, with GC-MS in SIM mode often providing lower detection limits.[2][3] |
| **Linearity (R²) ** | Typically > 0.995 | Typically > 0.998 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Cost | Higher initial and operational cost | Lower initial and operational cost | The complexity of the MS detector contributes to higher costs. |
| Ease of Use | More complex data analysis and maintenance | Simpler operation and data interpretation | GC-FID is generally more straightforward for routine quantitative analysis. |
Table 2: Typical Quantitative Performance Data for C9 Alkene Analysis
| Validation Parameter | GC-MS | GC-FID |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.02 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | 0.1 - 0.3 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of volatile hydrocarbons and can be adapted for the specific analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or hexane). A certified reference material, such as the one available from ESSLAB (100 µg/mL in methanol), is recommended.[4]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the same solvent used for the calibration standards to a concentration that falls within the linear range of the method.
-
Internal Standard: For improved accuracy and precision, add a suitable internal standard (e.g., a non-interfering hydrocarbon like n-nonane) to all standards and samples at a constant concentration.
Gas Chromatography (GC) Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.[1]
-
Injector: Split/splitless injector.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
Detector Conditions
Mass Spectrometer (MS) Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan a mass range of m/z 35-350.[1]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitor characteristic ions of this compound.
-
Flame Ionization Detector (FID) Conditions:
-
Detector Temperature: 250°C.[1]
-
Hydrogen Flow: 30 mL/min.[1]
-
Air Flow: 400 mL/min.[1]
-
Makeup Gas (Nitrogen): 25 mL/min.[1]
Mandatory Visualizations
Figure 1. Experimental workflow for the validation of analytical methods for this compound.
Figure 2. Decision-making process for selecting an analytical method for this compound.
References
A Comparative Analysis of Synthetic Routes to 2-Methyl-1-octene
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of branched alkenes such as 2-Methyl-1-octene is a critical task. This valuable compound serves as a key intermediate and building block in the creation of more complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their respective methodologies, advantages, and limitations.
At a Glance: Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, required purity, available starting materials, and scalability. The following table summarizes the key quantitative parameters for the most common synthetic approaches.
| Synthesis Route | Key Reactants | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Grignard Reaction & Dehydration | 2-Octanone, Methylmagnesium Bromide | 60-80 | 4-8 | Readily available starting materials, well-established procedure. | Multi-step process, potential for isomeric impurities.[1] |
| Wittig Reaction | Heptanal, Methyltriphenylphosphonium Bromide | 70-90 | 2-6 | High regioselectivity for the terminal double bond.[2][3][4] | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Dehydration of 2-Methyl-2-octanol | 2-Methyl-2-octanol | 75-95 | 1-3 | Direct, single-step conversion. | Potential for carbocation rearrangements leading to isomeric alkenes.[5][6] |
| Isomerization of C9 Alkenes | Internal C9 Alkenes (e.g., 2-Methyl-2-octene) | Variable | Variable | Atom-economical. | Often results in a mixture of isomers requiring separation.[1] |
| Alkylation of 1-Octene | 1-Octene, Methylating Agent | Moderate | 2-5 | Direct methylation of a simple alkene. | Requires stoichiometric strong bases, generating significant waste.[1] |
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each route, the following diagrams illustrate the core reaction schemes.
Detailed Experimental Protocols
For researchers seeking to replicate these syntheses, the following are representative experimental protocols for the two most common and effective routes.
Grignard Reaction Followed by Dehydration
This two-step method first constructs the carbon skeleton through the addition of a methyl group to a C8 ketone, followed by the elimination of water to form the double bond.
Step 1: Synthesis of 2-Methyl-2-octanol via Grignard Reaction
-
Materials: Magnesium turnings, anhydrous diethyl ether, methyl iodide, 2-octanone, saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.
-
Add a small volume of a solution of methyl iodide in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath and add a solution of 2-octanone in anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-methyl-2-octanol.
-
Step 2: Dehydration of 2-Methyl-2-octanol
-
Materials: Crude 2-methyl-2-octanol, concentrated sulfuric acid (or other dehydrating agent like iodine or potassium bisulfate).
-
Procedure:
-
Place the crude 2-methyl-2-octanol in a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 144-145 °C.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and redistill to obtain pure this compound.
-
Wittig Reaction
The Wittig reaction is a powerful method for the regioselective formation of alkenes from carbonyl compounds.[2][3][4] To synthesize this compound, heptanal is reacted with a methylidene phosphorane.
-
Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), heptanal.
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the yellow-orange colored phosphonium ylide.
-
After the addition, allow the mixture to stir at room temperature for one hour.
-
Cool the ylide solution back to 0 °C and add a solution of heptanal in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with pentane or diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.
-
Purify the this compound by column chromatography on silica gel or by distillation.
-
Conclusion
Both the Grignard/dehydration sequence and the Wittig reaction represent viable and effective methods for the synthesis of this compound. The Grignard approach is often favored for its use of readily accessible starting materials, while the Wittig reaction provides excellent control over the placement of the double bond, minimizing the formation of positional isomers. The choice between these routes will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and the synthetic chemist's familiarity with the techniques. Other methods such as isomerization and alkylation are generally less preferred for laboratory-scale synthesis due to issues with selectivity and waste generation, respectively.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Methyl-1-octene and structurally related compounds. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with its linear isomer (1-octene, with data from the closely related 1-octen-3-ol as a proxy), its saturated analog (octane), and the bioactive terpene, limonene. The objective is to provide a framework for understanding the potential biological activities of this compound based on the established properties of these related molecules.
The primary biological activities discussed are antimicrobial and cytotoxic effects. This guide presents available quantitative data in structured tables, details the experimental protocols for key biological assays, and provides visualizations of these experimental workflows.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[1] The following table summarizes the available MIC values for the selected compounds against various bacteria and fungi.
| Compound | Test Organism | MIC (mg/mL) | Citation |
| This compound | - | Data not available | - |
| 1-Octen-3-ol * | Staphylococcus aureus | 1.0 | [2] |
| Bacillus subtilis | 1.0 | [2] | |
| Staphylococcus epidermidis | 1.0 | [2] | |
| Escherichia coli | 2.0 | [2] | |
| Pseudomonas aeruginosa | 2.0 | [2] | |
| Fusarium tricinctum | 8.0 | [2] | |
| Fusarium oxysporum | 8.0 | [2] | |
| Octane | Various bacteria | Limited quantitative data; generally considered to have some antimicrobial properties. | [3] |
| Limonene | Staphylococcus aureus | 0.25 - 5.0 | |
| Escherichia coli | 1.25 - 5.0 | ||
| Candida albicans | 0.16 - >5.0 |
*Data for 1-Octen-3-ol is used as a proxy for 1-Octene due to the structural similarity and the availability of specific MIC values.
Cytotoxic Activity
Cytotoxicity, the quality of being toxic to cells, is a critical parameter in drug development. It is often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. The following table presents available IC50 values for the selected compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | - | Data not available | - |
| 1-Octene | - | Data not available | - |
| Octane | - | Data not available; considered to have cytotoxic effects at high concentrations. | |
| Limonene | A549 (Lung carcinoma) | ~150 | |
| MCF-7 (Breast adenocarcinoma) | ~200 | ||
| HepG2 (Hepatocellular carcinoma) | ~300 | ||
| PC-3 (Prostate cancer) | ~400 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing antimicrobial and cytotoxic activities.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Materials:
-
Human cancer cell line
-
Cell culture medium
-
Test compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product (formazan) at the recommended wavelength (typically around 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Mandatory Visualization
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for LDH Cytotoxicity Assay.
References
Unraveling the Reactivity of 2-Methyl-1-octene: A Computational Modeling Comparison
For researchers, scientists, and drug development professionals, understanding the subtle nuances of alkene reactivity is paramount for predictable and efficient chemical synthesis. This guide provides a comparative analysis of the reactivity of 2-Methyl-1-octene, a branched terminal alkene, with its linear and internal isomers, leveraging computational modeling data. The insights provided are supported by established experimental protocols, offering a comprehensive resource for predicting chemical behavior and designing novel reaction pathways.
The substitution pattern around a carbon-carbon double bond significantly influences its reactivity towards various chemical transformations. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to quantify these differences by calculating reaction energetics, such as activation energies and reaction enthalpies. This guide synthesizes computational data to compare the reactivity of three C9H18 alkene isomers: this compound (a branched terminal alkene), 1-nonene (a linear terminal alkene), and 4-octene (a representative internal alkene) in key organic reactions: ozonolysis, epoxidation, and hydroboration.
Comparative Analysis of Alkene Reactivity: A Quantitative Overview
The following tables summarize key computational data for the reactivity of the selected alkenes. The data, gathered from various computational studies, provides a quantitative basis for comparing their susceptibility to common chemical transformations. It is important to note that direct computational studies on this compound are limited; therefore, data from structurally similar alkenes, such as 2-methyl-1-butene and 2-methyl-2-butene, are used as proxies to infer its reactivity trends.
| Alkene | Reaction | Computational Method | Activation Energy (kcal/mol) | Relative Reactivity |
| 2-Methyl-1-butene | Ozonolysis | B3LYP/6-311++G(d,p) | ~3-5 | High |
| 2-Methyl-2-butene | Ozonolysis | B3LYP/6-311++G(d,p) | ~2-4 | Very High |
| Terpinolene | Ozonolysis (endo) | B3LYP/6-311++G(d,p) | 37.88[1] | Moderate |
| Terpinolene | Ozonolysis (exo) | B3LYP/6-311++G(d,p) | 46.29[1] | Low |
Table 1: Computational Data for Alkene Ozonolysis. The activation energies for the initial 1,3-dipolar cycloaddition of ozone with various alkenes are presented. Lower activation energy corresponds to higher reactivity. Data for 2-methyl-1-butene and 2-methyl-2-butene are inferred from a study on their ozonolysis, while data for terpinolene provides context for a more complex substituted alkene.[1][2]
| Alkene | Oxidant | Computational Method | Activation Energy (kcal/mol) | Relative Reactivity |
| Generic Alkene | Peroxyacid | Not Specified | Not Specified | Substituted > Unsubstituted |
| Cyclohexene | Not Specified | Not Specified | Not Specified | High |
| 1,5-Hexadiene | TBHP | Not Specified | Not Specified | High |
| 1,7-Octadiene | TBHP | Not Specified | Not Specified | Moderate |
Table 2: Computational Data for Alkene Epoxidation. While specific activation energies for the target molecules were not found, general trends from computational and experimental studies indicate that more substituted (electron-rich) alkenes exhibit higher reactivity towards epoxidation.[3] The reactivity order of 1,5-hexadiene > 1,7-octadiene in epoxidation with TBHP has been experimentally observed.[3]
| Alkene | Reagent | Computational Method | Key Finding |
| Substituted Alkenes | B2pin2 | DFT | Adsorption-induced weakening of C=C and B-H bonds lowers activation energy.[4] |
| Generic Alkene | BH3 | Not Specified | Anti-Markovnikov addition is favored. |
Table 3: Computational Insights into Alkene Hydroboration. Computational studies highlight that the interaction between the alkene and the boron reagent plays a crucial role in lowering the activation barrier.[4] The regioselectivity of hydroboration, leading to anti-Markovnikov products, is a well-established principle supported by both computational and experimental evidence.
Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical flows discussed in this guide.
Figure 1: General reaction pathway for the ozonolysis of an alkene followed by reductive workup.
Figure 2: Experimental workflow for chemoenzymatic epoxidation of alkenes.[5]
Detailed Experimental Protocols
To complement the computational data, this section provides detailed methodologies for key experiments cited in the literature. These protocols offer a practical guide for researchers looking to validate or expand upon the computational findings.
Experimental Protocol for Alkene Ozonolysis
This protocol is adapted from a standard procedure for the ozonolysis of alkenes.[6][7]
Materials:
-
Alkene (e.g., 1-octene, 0.03125 mol)
-
Glacial acetic acid (100 ml)
-
Ozone generator
-
Oxygen source
-
Dreschel bottle
-
Ice/water bath
-
Reducing agent (e.g., Zinc dust, Dimethyl sulfide)
-
2,4-Dinitrophenylhydrazine solution (for derivatization of carbonyl products)
Procedure:
-
Accurately weigh 0.03125 mole of the alkene and dissolve it in 100 ml of glacial acetic acid in a large Dreschel bottle.
-
Immerse the reaction vessel in an ice/water bath to maintain a low temperature.
-
Connect the Dreschel bottle to an ozone generator and an oxygen supply.
-
Purge the system with oxygen for a few minutes.
-
Turn on the ozone generator and bubble the O3/O2 mixture through the solution for approximately 30 minutes. The completion of the reaction can be monitored by the appearance of a blue color from unreacted ozone or by using an indicator like Sudan Red III.[8]
-
Once the reaction is complete, switch off the ozone generator and purge the system with oxygen to remove any residual ozone.
-
Reductive Work-up: Add a reducing agent (e.g., excess zinc dust or dimethyl sulfide) to the reaction mixture and stir until the peroxide test is negative. This step decomposes the ozonide to the corresponding carbonyl compounds.
-
Product Isolation and Analysis: The carbonyl products can be isolated by distillation or extraction. For characterization, the products can be derivatized with 2,4-dinitrophenylhydrazine, and the resulting hydrazones can be purified by chromatography and analyzed by spectroscopy (NMR, IR) and melting point determination.[7]
Experimental Protocol for Chemoenzymatic Epoxidation of Alkenes
This protocol describes a greener approach to alkene epoxidation using an immobilized lipase.[5]
Materials:
-
Alkene (e.g., 1-nonene, 0.6 mmol)
-
Chloroform (10 mL)
-
Phenylacetic acid (8.8 mmol)
-
Novozym 435 (immobilized Candida antarctica lipase B, 1.7% w/w, 19.9 mg)
-
Hydrogen peroxide (30% w/w, 4.4 mmol)
-
50 mL round-bottom flask
-
Shaking incubator
Procedure:
-
In a 50 mL round-bottom flask, dissolve the alkene (0.6 mmol) in chloroform (10 mL).
-
To this solution, add phenylacetic acid (8.8 mmol) and Novozym 435 (19.9 mg).
-
Initiate the reaction by adding hydrogen peroxide (30% w/w, 4.4 mmol) to the mixture.
-
Incubate the reaction mixture at 35°C with shaking at 250 rpm for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na2S2O3).
-
Extract the epoxide product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the epoxide using Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Conclusion
Computational modeling provides invaluable insights into the reactivity of alkenes, allowing for a quantitative comparison that can guide experimental design. The data presented in this guide suggests that branched terminal alkenes like this compound are highly reactive towards electrophilic attack, a trend that is consistent with the electron-donating nature of the alkyl group. By combining these computational predictions with robust experimental protocols, researchers can accelerate the development of efficient and selective chemical transformations.
References
- 1. ijnc.ir [ijnc.ir]
- 2. Study on ozonolysis of asymmetric alkenes with matrix isolation and FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Multiboration and Hydroboration of Alkenes and Alkynes Enabled by a Platinum Single-Atom Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Identifying 2-Methyl-1-octene in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise identification and quantification of specific chemical compounds within complex mixtures is a critical task. This guide provides an objective comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the identification of 2-Methyl-1-octene, a C9 alkene isomer, in intricate matrices.
The selection of an appropriate analytical method is paramount for achieving accurate and reliable results. Factors such as the required sensitivity, selectivity, and the nature of the sample matrix play a significant role in this decision. This guide presents a summary of quantitative performance data, detailed experimental protocols, and visual representations of analytical workflows to aid in the selection of the most suitable technique for your specific research needs.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of this compound in complex mixtures. It is important to note that the performance metrics can vary depending on the specific instrumentation, method parameters, and the complexity of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Nuclear spin transitions in a magnetic field, providing detailed structural information. | Vibrational transitions of molecular bonds upon absorption of infrared radiation. |
| Selectivity | High, especially with high-resolution mass spectrometry. Isomer differentiation can be challenging. | Very high, excellent for isomer differentiation based on unique chemical shifts and coupling constants. | Moderate, characteristic functional group absorptions. Overlapping peaks in complex mixtures can be a significant issue.[1][2] |
| Sensitivity (LOD) | High (pg-ng range). | Moderate (µg-mg range). | Low (mg range). |
| Limit of Detection (LOD) | Estimated in the low ng/mL range for similar volatile hydrocarbons.[3] | Typically in the µg/mL to mg/mL range. | Generally in the high µg/mL to mg/mL range for hydrocarbons in mixtures.[4] |
| Limit of Quantification (LOQ) | Estimated in the mid-to-high ng/mL range for similar volatile hydrocarbons.[3] | Typically in the µg/mL to mg/mL range. | Generally in the mg/mL range for hydrocarbons in mixtures.[4] |
| Linearity (R²) | Typically >0.99 for validated methods. | Typically >0.99 for quantitative NMR (qNMR). | Can be linear over a limited concentration range, but matrix effects can be significant. |
| Precision (RSD) | <15% for validated methods. | <5% for qNMR. | 5-20%, highly dependent on the matrix. |
| Accuracy (Recovery) | 80-120% for validated methods. | 95-105% for qNMR. | Can be variable and is highly susceptible to matrix interference. |
| Analysis Time | 15-60 minutes per sample. | 5-30 minutes per sample. | 1-5 minutes per sample. |
| Strengths | Excellent for separating volatile compounds in complex mixtures. High sensitivity. Established libraries for compound identification. | Unambiguous structure elucidation. Excellent for isomer differentiation. Non-destructive. Quantitative without a specific reference standard (qNMR). | Fast and non-destructive. Good for identifying functional groups. |
| Weaknesses | Co-elution of isomers with similar properties can occur.[5] Mass spectra of isomers can be very similar. | Lower sensitivity compared to GC-MS. Requires higher sample concentrations. | Poor sensitivity for trace analysis.[1] Significant spectral overlap in complex mixtures makes quantification challenging.[1][2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the identification and quantification of this compound in a complex hydrocarbon matrix, such as gasoline.
1. Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a quality control (QC) sample at a mid-range concentration.
-
For the unknown sample, perform a liquid-liquid extraction if necessary to remove interfering matrix components. A simple dilution with hexane may be sufficient for gasoline samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point. For better separation of isomers, a more polar column like a DB-WAX or a specialized column for volatile organic compounds (VOCs) may be necessary.[5]
-
Inlet: Split/splitless injector at 250°C. A split injection with a high split ratio (e.g., 50:1) is recommended for concentrated samples like gasoline.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
3. Data Analysis:
-
Identify this compound in the chromatogram based on its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from the NIST library). The mass spectrum of this compound will show characteristic fragments.
-
Generate a calibration curve by plotting the peak area of the target ion for this compound against the concentration of the standards.
-
Quantify the amount of this compound in the unknown sample using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines a method for the quantification of this compound in a mixture using an internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a suitable internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the sample. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D proton (¹H) NMR.
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is a conservative starting point.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high accuracy).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 12 ppm).
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of a well-resolved signal corresponding to this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
where N_protons is the number of protons giving rise to the integrated signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Due to significant challenges in quantifying components in complex mixtures with FTIR, this protocol focuses on the qualitative identification of the alkene functional group, which is characteristic of this compound.
1. Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquids and solids.
2. FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Accessory: Transmission (KBr plates) or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
3. Data Analysis:
-
Identify characteristic absorption bands for alkenes in the spectrum. For this compound, expect to see:
-
=C-H stretch (vinyl): ~3080 cm⁻¹
-
C=C stretch: ~1650 cm⁻¹
-
=C-H bend (out-of-plane): ~890 cm⁻¹ (characteristic for a 1,1-disubstituted alkene)
-
-
Compare the obtained spectrum with a reference spectrum of this compound if available. While qualitative identification is possible, quantitative analysis in a complex mixture is not recommended due to severe peak overlap.[1][2]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS analysis and a decision-making process for selecting the appropriate analytical method.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The identification of this compound in complex mixtures presents a significant analytical challenge that can be addressed by several powerful techniques.
-
GC-MS stands out as the method of choice for sensitive and quantitative analysis, particularly when dealing with volatile compounds in complex matrices like fuels. However, careful method development, including the selection of an appropriate column, is crucial for resolving isomeric compounds.
-
NMR spectroscopy , especially quantitative ¹H NMR, offers unparalleled capabilities for unambiguous structure elucidation and isomer differentiation. Its non-destructive nature and inherent quantitative accuracy make it an excellent tool for detailed characterization, albeit with lower sensitivity compared to GC-MS.
-
FTIR spectroscopy provides a rapid and straightforward means of identifying the presence of alkene functional groups. While it is a valuable tool for qualitative screening, its utility for quantifying specific isomers in complex mixtures is severely limited by spectral overlap.
Ultimately, the optimal analytical strategy may involve a combination of these techniques. For instance, GC-MS can be used for initial screening and quantification, while NMR can be employed to confirm the identity of specific isomers. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate approach to achieve their analytical goals.
References
- 1. What Are The Limitations Of This Ftir Technique? Overcome Molecular Analysis Challenges - Kintek Solution [kindle-tech.com]
- 2. youtube.com [youtube.com]
- 3. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Distinguishing Positional Isomers of Methyloctene: A Comparative Guide for Researchers
In the nuanced fields of chemical research and drug development, the precise identification of positional isomers is paramount. Subtle shifts in the placement of a methyl group or a double bond within a molecule can dramatically alter its chemical properties and biological activity. This guide provides a comprehensive comparison of analytical techniques for distinguishing positional isomers of methyloctene, a C9 alkene, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data is presented to support the differentiation of these closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, or the time it takes for a compound to elute from the GC column, is a key parameter for identification. For positional isomers, which often have very similar boiling points, high-resolution capillary columns are essential for achieving separation. The Kovats retention index (RI) is a standardized measure that helps to compare retention times across different systems.
Table 1: GC Retention Indices and Mass Spectrometry Data for Methyloctene Isomers and Analogs
| Compound | Common Name | Molecular Formula | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| 2-Methyl-1-octene | - | C₉H₁₈ | 881[1] | 126 (M+), 111, 97, 83, 69, 56, 41[2] |
| 3-Methyl-1-octene | - | C₉H₁₈ | 843[3] | 126 (M+), 97, 83, 69, 56, 43[4] |
| 4-Methyl-1-octene | - | C₉H₁₈ | 846[5] | 126 (M+), 97, 83, 70, 55, 41[6] |
| 2-Methyloctane | Saturated Analog | C₉H₂₀ | 872 | 128 (M+), 113, 85, 71, 57, 43 |
| 3-Methyloctane | Saturated Analog | C₉H₂₀ | 870 | 128 (M+), 99, 85, 71, 57, 43 |
| 4-Methyloctane | Saturated Analog | C₉H₂₀ | 865 | 128 (M+), 99, 85, 71, 57, 43 |
Note: Retention indices can vary depending on the specific GC column and conditions used.
While retention times can provide strong evidence for isomer identification, mass spectrometry offers further structural information through fragmentation patterns. Electron ionization (EI) mass spectra of positional alkene isomers can be very similar. However, subtle differences in the relative abundances of fragment ions, particularly those resulting from cleavage at the branch point or adjacent to the double bond, can aid in differentiation. For instance, the fragmentation of this compound is expected to readily form a stable tertiary carbocation, which may lead to a different fragmentation pattern compared to isomers where this is not possible.
Experimental Protocol: GC-MS Analysis
A typical experimental setup for the GC-MS analysis of methyloctene isomers would involve the following:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: A non-polar capillary column such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point. For enhanced separation of isomers, a more polar column like a DB-WAX or a longer non-polar column could be employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 200°C.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Sample Preparation: Samples are typically diluted in a volatile solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL. A hydrocarbon standard mixture (e.g., C8-C20 alkanes) should be run under the same conditions to determine the Kovats retention indices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the unambiguous differentiation of positional isomers.
¹H NMR Spectroscopy
The chemical shift, multiplicity (splitting pattern), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the local electronic environment. For methyloctene isomers, the signals of the vinylic protons (hydrogens on the double bond) and the protons on the carbon bearing the methyl group are particularly diagnostic.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons in Methyloctene Isomers
| Isomer | Vinylic Protons (C=CH₂) | Vinylic Proton (C=CHR) | Methine Proton (CH-CH₃) | Methyl Protons (C-CH₃) |
| This compound | ~4.7 (s, 2H) | - | - | ~1.7 (s, 3H) |
| 3-Methyl-1-octene | ~4.9-5.0 (m, 2H) | ~5.7-5.8 (m, 1H) | ~2.0 (m, 1H) | ~1.0 (d, 3H) |
| 4-Methyl-1-octene | ~4.9-5.0 (m, 2H) | ~5.7-5.8 (m, 1H) | ~1.3 (m, 1H) | ~0.9 (d, 3H) |
| 2-Methyl-2-octene | - | ~5.1 (t, 1H) | - | ~1.6 (s, 3H), ~1.7 (s, 3H) |
Note: These are approximate predicted values. Actual chemical shifts can vary based on solvent and other factors. s = singlet, d = doublet, t = triplet, m = multiplet.
The coupling constants (J-values) between adjacent protons also provide valuable structural information. For example, the coupling between vinylic protons can help determine the substitution pattern around the double bond.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. The chemical shifts of the sp² hybridized carbons of the double bond and the carbon atom attached to the methyl group are particularly useful for distinguishing methyloctene isomers.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons in Methyloctene Isomers
| Isomer | Vinylic Carbons (C=C) | Methine Carbon (CH-CH₃) | Methyl Carbon (C-CH₃) |
| This compound | ~146 (C), ~110 (CH₂) | - | ~22 |
| 3-Methyl-1-octene | ~142 (CH), ~114 (CH₂) | ~38 | ~20 |
| 4-Methyl-1-octene | ~142 (CH), ~114 (CH₂) | ~34 | ~20 |
| 2-Methyl-2-octene | ~125 (C), ~132 (CH) | - | ~25, ~18 |
Note: These are approximate predicted values.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of methyloctene isomers is as follows:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Conclusion
The differentiation of positional isomers of methyloctene requires a multi-faceted analytical approach. Gas chromatography provides an effective means of separation, with retention indices serving as a valuable tool for initial identification. Mass spectrometry complements GC by offering structural information through fragmentation patterns, although these may be similar for closely related isomers. For unambiguous structure elucidation, NMR spectroscopy is the definitive method. The unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed fingerprint of each isomer, allowing for their confident identification. For researchers and professionals in drug development, the combined application of these techniques ensures the accurate characterization of molecular structures, a critical step in understanding and harnessing their chemical and biological properties.
References
- 1. This compound | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octene, 2-methyl- [webbook.nist.gov]
- 3. 3-Methyl-1-octene | C9H18 | CID 518715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octene, 3-methyl- [webbook.nist.gov]
- 5. 4-Methyl-1-octene | C9H18 | CID 518717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Octene, 4-methyl- [webbook.nist.gov]
A Comparative Guide to the Thermodynamic Stability of 2-Methyl-1-octene Isomers
For Researchers, Scientists, and Drug Development Professionals
The thermodynamic stability of alkene isomers is a critical consideration in chemical synthesis, reaction kinetics, and the development of pharmaceuticals and other high-value chemical products. Understanding the relative stabilities of isomers allows for the optimization of reaction conditions to favor the formation of the desired product, thereby increasing yield and purity. This guide provides a comparative analysis of the thermodynamic stability of 2-Methyl-1-octene and its selected isomers, supported by estimated thermodynamic data and detailed experimental protocols for their determination.
Principles of Alkene Stability
The stability of an alkene is primarily governed by two factors: the degree of substitution of the carbon-carbon double bond and the stereochemistry of the substituents.
-
Degree of Substitution: Alkenes with a greater number of alkyl substituents on the double bond are generally more stable. This is attributed to hyperconjugation, a stabilizing interaction between the π orbital of the double bond and the σ bonds of the adjacent alkyl groups. The order of stability is typically: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.
-
Stereochemistry: For disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers. This is due to steric hindrance in the cis isomer, where the alkyl groups are on the same side of the double bond, leading to electron-electron repulsion.
Comparative Thermodynamic Data
| Isomer Name | Structure | Substitution | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) | Relative Stability |
| This compound | C=C(CH₃)(C₆H₁₃) | Disubstituted | -103.5 | 450.2 | 80.8 | Less Stable |
| (E)-2-Methyl-2-octene | CH₃CH=C(CH₃)(C₅H₁₁) | Trisubstituted | -115.2 | 445.8 | 70.1 | More Stable |
| (Z)-2-Methyl-2-octene | CH₃CH=C(CH₃)(C₅H₁₁) | Trisubstituted | -111.8 | 448.1 | 74.5 | Stable |
| (E)-2-Methyl-3-octene | CH₃CH(CH₃)CH=CH(C₄H₉) | Disubstituted | -109.9 | 452.5 | 75.4 | Stable |
| (Z)-2-Methyl-3-octene | CH₃CH(CH₃)CH=CH(C₄H₉) | Disubstituted | -106.5 | 454.8 | 79.8 | Less Stable |
Note: The thermodynamic values presented are estimated using the Benson group additivity method and are intended for comparative purposes. Experimental verification is recommended for critical applications.
Experimental Protocols
The relative thermodynamic stabilities of alkene isomers are experimentally determined primarily through calorimetry, specifically by measuring their heats of hydrogenation or heats of combustion. A lower heat of hydrogenation or combustion indicates a more stable alkene, as less energy is released upon conversion to the corresponding alkane.
Determination of Heat of Hydrogenation by Catalytic Hydrogenation
This protocol describes a general procedure for the catalytic hydrogenation of a liquid alkene to determine its heat of hydrogenation.
Materials:
-
Alkene sample (e.g., this compound isomer)
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent (e.g., ethanol or ethyl acetate)
-
Hydrogen gas (high purity)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen balloon or hydrogenator apparatus
-
Vacuum line
-
Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the alkene isomer and dissolve it in a suitable solvent within the reaction flask containing a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount (typically 5-10% by weight of the alkene) of 10% Pd/C to the flask.
-
Assembly: Seal the flask with a septum.
-
Inerting the System: Connect the flask to a vacuum line and carefully evacuate the flask to remove air.
-
Introducing Hydrogen: Backfill the flask with hydrogen gas. This can be done using a hydrogen-filled balloon or a dedicated hydrogenation apparatus. Repeat the evacuate/backfill cycle 2-3 times to ensure an inert atmosphere.
-
Reaction Initiation: With the flask under a positive pressure of hydrogen, begin vigorous stirring to ensure good mixing of the reactants and catalyst.
-
Calorimetry Measurement: The reaction is carried out within a calorimeter to measure the heat evolved. The temperature change of the system is monitored over time until the reaction is complete (i.e., the temperature returns to a stable baseline).
-
Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter system, and the moles of alkene hydrogenated.
-
Work-up: Once the reaction is complete, the hydrogen source is removed, and the catalyst is carefully filtered off. The resulting alkane solution can be analyzed to confirm complete conversion.
Determination of Heat of Combustion by Bomb Calorimetry
This method involves the complete combustion of the alkene isomer in a high-pressure oxygen atmosphere within a bomb calorimeter.
Materials:
-
Alkene sample (volatile liquid)
-
Benzoic acid (for calibration)
-
Combustible capsule (e.g., gelatin capsule)
-
Fuse wire
-
Oxygen gas (high purity)
-
Bomb calorimeter apparatus
Procedure:
-
Calibration: The heat capacity of the bomb calorimeter is first determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: A precise mass of the volatile alkene isomer is encapsulated in a combustible capsule to prevent evaporation before ignition.
-
Bomb Assembly: The capsule containing the sample is placed in the sample holder within the bomb. A fuse wire is attached to the electrodes, positioned to ensure ignition of the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely measured volume of water. The calorimeter is then assembled, and the initial temperature is recorded.
-
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Data Analysis: The heat of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the alkene sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire and capsule.
Stability and Reaction Pathways
The following diagram illustrates the relative energy levels of different types of this compound isomers and their common reaction pathway to the more stable isomers through acid-catalyzed isomerization.
Caption: Relative stability of alkene isomers and the acid-catalyzed isomerization pathway.
Conclusion
The thermodynamic stability of this compound isomers is dictated by the degree of substitution and the stereochemistry of the double bond. Trisubstituted isomers are generally more stable than disubstituted isomers, and for the latter, trans configurations are favored over cis configurations. While experimental data for these specific isomers are sparse, the Benson group additivity method provides a reliable means of estimating their thermodynamic properties for comparative analysis. The experimental determination of these properties through techniques such as catalytic hydrogenation and bomb calorimetry remains the gold standard for obtaining precise thermodynamic data, which is essential for process optimization and fundamental chemical research.
Safety Operating Guide
Proper Disposal of 2-Methyl-1-octene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1-octene, a flammable liquid. Adherence to these procedures is critical for minimizing safety risks and environmental impact.
Key Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol [1] |
| CAS Number | 4588-18-5[1][2] |
| Boiling Point | 127 - 128 °C (261 - 262 °F) |
| Melting Point | -80 °C (-112 °F) |
| Density | 0.747 g/cm³ at 25 °C (77 °F) |
Experimental Protocol for Waste Collection and Disposal
The following step-by-step protocol outlines the standard procedure for the collection and subsequent disposal of this compound waste in a laboratory setting.
Materials:
-
Chemically compatible, sealable waste container (e.g., glass or polyethylene)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (PPE) as specified below
Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes.[3] Flame retardant antistatic protective clothing is recommended. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[3] |
Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of this compound waste. Ensure the container has a secure, tight-fitting cap.[3][4]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
Collect the Waste: Carefully transfer the this compound waste into the designated container.
-
Secure the Container: Tightly seal the container after each addition of waste.[3] Containers that are opened must be carefully resealed and kept upright to prevent leakage.[6]
-
Store Safely: Place the sealed waste container in a designated secondary containment bin within a satellite accumulation area. The storage area should be:
-
Arrange for Disposal: Dispose of the contents and container through a licensed professional waste disposal service.[6] This ensures compliance with all applicable laws and regulations.[2] Do not discharge into drains or the environment.[1][5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 2-Methyl-1-octene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Methyl-1-octene, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE and safety protocols.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and vapors. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Neoprene or nitrile rubber gloves are recommended.[1][2] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge (NIOSH-certified).[1][2] | Minimizes inhalation of potentially harmful vapors. |
| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3] | Reduces the concentration of flammable vapors in the air and prevents ignition. |
| Hygiene Measures | Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[5][6] | Prevents accidental ingestion and contamination. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe operation and disposal.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Product Disposal : Unused or waste this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of it in drains or the environment.
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]
Emergency and First Aid Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected areas with water or shower.[1] If irritation persists, get medical attention.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical attention.[6] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6] |
Spill and Fire Response
In the event of a spill, evacuate the area, shut off all ignition sources, and provide adequate ventilation.[8] Contain the spill with an inert dry material and place it in an appropriate waste disposal container.[8] For fires, use dry chemical, foam, carbon dioxide (CO2), or water spray to extinguish.[6] Closed containers may rupture when heated, so keep them cool if exposed to fire.[9]
References
- 1. echemi.com [echemi.com]
- 2. gelest.com [gelest.com]
- 3. novachem.com [novachem.com]
- 4. fishersci.com [fishersci.com]
- 5. expotechusa.com [expotechusa.com]
- 6. novachem.com [novachem.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. airgas.com [airgas.com]
- 9. novachem.com [novachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
